5-Bromo-2-(trifluoromethyl)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLIYMKVPSMSHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
structural analysis and steric effects of 5-Bromo-2-(trifluoromethyl)benzaldehyde
An In-depth Technical Guide to the Structural Analysis and Steric Effects of 5-Bromo-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key aromatic building block whose utility in medicinal chemistry and organic synthesis is dictated by the unique interplay of its substituents. This guide provides an in-depth analysis of its molecular structure, conformational preferences, and the profound steric and electronic effects exerted by the ortho-trifluoromethyl group and the bromine atom. By understanding these core principles, researchers can better predict its reactivity, optimize reaction conditions, and strategically incorporate this versatile intermediate into the synthesis of complex target molecules.
Introduction: A Molecule of Strategic Importance
This compound is a substituted aromatic aldehyde that has gained significant traction as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring a trifluoromethyl group positioned ortho to the aldehyde and a bromine atom at the para position relative to the CF₃ group, creates a unique electronic and steric environment. This environment governs its reactivity and makes it a valuable precursor for introducing fluorinated moieties into larger, more complex structures. The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1] This guide will dissect the structural nuances and resulting reactivity patterns of this important synthetic intermediate.
Table 1: Physicochemical and Identification Properties
| Property | Value | Reference |
| IUPAC Name | This compound | Sigma-Aldrich |
| CAS Number | 1288998-92-4 | Sigma-Aldrich |
| Molecular Formula | C₈H₄BrF₃O | Sigma-Aldrich |
| Molecular Weight | 253.02 g/mol | Sigma-Aldrich |
| Physical Form | Liquid | Sigma-Aldrich |
| InChI Key | PXLIYMKVPSMSHH-UHFFFAOYSA-N | Sigma-Aldrich |
Structural and Conformational Analysis
The reactivity of this compound is intrinsically linked to its three-dimensional structure and the electronic landscape of the aromatic ring.
Electronic Architecture
The benzene ring is substituted with three distinct groups, each imparting a significant electronic effect:
-
Trifluoromethyl (-CF₃) Group : This is a powerful electron-withdrawing group, primarily acting through a strong negative inductive effect (-I).[2][3][4] The high electronegativity of the fluorine atoms polarizes the C-F bonds, withdrawing electron density from the aromatic ring. This deactivates the ring towards electrophilic aromatic substitution and influences the acidity of adjacent protons.[1][2][5]
-
Aldehyde (-CHO) Group : The formyl group is also deactivating and electron-withdrawing through both inductive and resonance effects (-I, -M). It directs incoming electrophiles to the meta position.
-
Bromo (-Br) Group : The bromine atom exhibits a dual electronic nature. It is deactivating overall due to its electron-withdrawing inductive effect (-I) but acts as a weak ortho-, para-director in electrophilic substitution reactions due to resonance effects (+M) involving its lone pairs.
The confluence of these effects makes the aromatic ring electron-deficient, which has significant implications for its reaction chemistry.
Conformational Isomerism
Like many ortho-substituted benzaldehydes, this molecule can exist in two planar conformations, defined by the orientation of the carbonyl group relative to the ortho-substituent.[6][7]
-
O-CF₃ anti conformer : The carbonyl oxygen points away from the trifluoromethyl group.
-
O-CF₃ syn conformer : The carbonyl oxygen points towards the trifluoromethyl group.
Caption: Planar conformers of this compound.
Due to the significant steric bulk of the trifluoromethyl group, the anti conformer is expected to be substantially more stable, minimizing steric repulsion between the CF₃ group and the carbonyl oxygen. This conformational preference is a critical determinant of the molecule's reactivity, as it dictates the accessibility of the formyl proton and the carbonyl carbon.
The Dominance of Steric and Electronic Effects
The combination of the ortho-CF₃ group and the aldehyde function creates a sterically congested environment that profoundly impacts reactivity.
Steric Hindrance
The trifluoromethyl group is significantly bulkier than a methyl group and exerts considerable steric hindrance.[1] This steric pressure has several consequences:
-
Shielding of the Aldehyde : The CF₃ group physically obstructs the trajectory of incoming nucleophiles, slowing the rate of reactions at the carbonyl carbon. This effect is a critical consideration when planning reactions such as Grignard additions, Wittig reactions, or reductive aminations.[8]
-
Inhibition of Ortho-Substitution : While the bromine is an ortho-, para-director, the steric bulk of the adjacent CF₃ and aldehyde groups makes further substitution at the C6 position highly unfavorable.
-
Conformational Locking : The steric clash between the ortho substituents helps to lock the molecule into the preferred anti conformation, reducing its conformational flexibility.
Caption: Steric shielding of the aldehyde by the ortho-CF₃ group.
Impact on Aldehyde Reactivity
The electronic and steric effects work in concert:
-
Nucleophilic Addition : The strong electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the carbonyl carbon, making it electronically more susceptible to nucleophilic attack. However, this electronic activation is often counteracted by the severe steric hindrance, which kinetically slows the reaction. The outcome of a reaction is therefore a balance between these opposing factors. For smaller nucleophiles (e.g., hydride from NaBH₄), the electronic effect may dominate, while for larger nucleophiles (e.g., Grignard reagents), steric hindrance becomes the rate-limiting factor.
-
Oxidation : The electron-deficient nature of the aldehyde may make it more resistant to oxidation compared to electron-rich benzaldehydes.
-
Enolate Chemistry : The acidity of the formyl proton is increased due to the inductive effect of the CF₃ group, which could be relevant in reactions proceeding through a deprotonation mechanism.
Synthetic Utility and Protocols
The unique reactivity profile of this compound makes it a valuable intermediate. The bromine atom serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functionalities, while the aldehyde can be transformed into a wide range of other groups.
Example Protocol: Reduction to Alcohol
This protocol describes the reduction of the aldehyde to the corresponding benzyl alcohol, a common transformation in multi-step synthesis.
Reaction: this compound → (5-Bromo-2-(trifluoromethyl)phenyl)methanol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution : Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling : Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent : Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 20 minutes. Causality Note: The slow addition controls the exothermic reaction and prevents excessive hydrogen gas evolution.
-
Reaction Monitoring : Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching : Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is acidic (~pH 2-3). Self-Validation: The cessation of gas evolution indicates the complete decomposition of excess NaBH₄.
-
Extraction : Remove the methanol under reduced pressure. Add dichloromethane and water to the residue and transfer to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing : Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Causality Note: The bicarbonate wash neutralizes any remaining acid, and the brine wash removes bulk water.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude alcohol by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure (5-Bromo-2-(trifluoromethyl)phenyl)methanol.
Caption: Workflow for the reduction of the title compound.
Conclusion
This compound is more than a simple aromatic aldehyde; it is a carefully designed building block where steric and electronic factors are poised to control reactivity. The powerful electron-withdrawing CF₃ group activates the aldehyde electronically but simultaneously shields it sterically. This duality is the key to its synthetic utility, allowing for selective transformations and the construction of complex, fluorinated molecules of interest to the pharmaceutical and material science industries. A thorough understanding of its structural and electronic properties is paramount for any scientist aiming to leverage this potent intermediate in their research and development endeavors.
References
-
Vaia. (n.d.). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Retrieved from [Link]2]
-
Baiwir, M., Llabres, G., Denoel, J., & Piette, J. L. (1973). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Molecular Physics, 25(1), 1-7.[6][7]
-
Di Micco, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[1]
-
Pinnell, J., et al. (1973). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Molecular Physics.[7]
-
Baliah, V., & Kanagasabapathy, V. M. (1983). Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Indian Academy of Sciences.[9]
-
Grushin, V. V. (2011). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews, 111(4), 1878-1936.[3]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]5]
-
Klumpp, D. A. (2008). Superelectrophiles and the effects of trifluoromethyl substituents. NIH Public Access.[4]
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- 1. mdpi.com [mdpi.com]
- 2. vaia.com [vaia.com]
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solubility profile of 5-Bromo-2-(trifluoromethyl)benzaldehyde in organic solvents
An In-depth Technical Guide to the Solubility Profile of 5-Bromo-2-(trifluoromethyl)benzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of this compound, a critical intermediate in contemporary organic synthesis and pharmaceutical development. The document elucidates the fundamental physicochemical principles governing its solubility, presents a predictive qualitative solubility summary in common organic solvents, and furnishes a detailed, field-proven experimental protocol for precise quantitative determination. This guide is intended for researchers, chemists, and formulation scientists who require a deep, actionable understanding of this compound's behavior in various solvent systems to optimize reaction conditions, purification processes, and formulation strategies.
Introduction: The Significance of Solubility
This compound is a substituted aromatic aldehyde whose unique electronic and steric properties, conferred by the bromo and trifluoromethyl groups, make it a valuable building block for novel therapeutics and advanced materials. The success of its application—from reaction kinetics and yield to purification efficiency and final product formulation—is fundamentally tethered to its solubility characteristics. An inadequate understanding of how this compound interacts with different solvents can lead to suboptimal outcomes, including poor reaction rates, challenging purifications, and unstable formulations.
This guide moves beyond a simple data sheet, offering a causative explanation of the molecule's solubility based on its structural attributes and providing the necessary protocols to empower researchers to generate their own precise, application-specific solubility data.
Physicochemical Characteristics
A foundational understanding of a compound's physical and chemical properties is essential before exploring its solubility.
| Property | Value | Source |
| CAS Number | 1288998-92-4 | |
| Molecular Formula | C₈H₄BrF₃O | |
| Molecular Weight | 253.02 g/mol | |
| Physical Form | Liquid | |
| InChI Key | PXLIYMKVPSMSHH-UHFFFAOYSA-N |
Theoretical Underpinnings of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This axiom states that substances with similar intermolecular forces and polarity are more likely to be miscible. The solubility of this compound is a nuanced interplay of its distinct structural motifs.
-
Aromatic Benzene Ring : The core phenyl ring is nonpolar and lipophilic, favoring interactions with nonpolar solvents (e.g., toluene, hexanes) through van der Waals forces.
-
Aldehyde Group (-CHO) : This polar functional group introduces dipole-dipole interactions, enhancing solubility in polar solvents. However, it is not a hydrogen bond donor, limiting its affinity for highly protic solvents like water.
-
Trifluoromethyl Group (-CF₃) : This group is highly electronegative and lipophilic. It significantly increases the molecule's nonpolar character, which suggests good solubility in many organic solvents.[2]
-
Bromo Group (-Br) : The bromine atom adds to the molecular weight and polarizability of the molecule, further influencing its interaction with various solvents.
Collectively, these features create a molecule with mixed polarity, predicting broad solubility in many common organic solvents but poor solubility in water.[3][4]
Caption: Molecular features influencing solvent interactions.
Qualitative Solubility Profile
While precise quantitative data requires experimental determination, a qualitative assessment based on chemical principles provides a strong predictive framework. The compound is expected to be soluble in most common polar aprotic and nonpolar organic solvents and largely insoluble in water.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The large, nonpolar scaffold and lack of H-bond donating groups limit miscibility with highly networked protic solvents.[1] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | The solvent's polarity effectively solvates the aldehyde group, while its organic character accommodates the nonpolar regions.[1] |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Soluble | Dominated by van der Waals interactions between the solvent and the compound's aromatic ring and trifluoromethyl group. |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | Similar polarities and the presence of halogens on both solute and solvent promote miscibility.[1] |
Experimental Protocol: Equilibrium Shake-Flask Method
For authoritative, quantitative solubility data, the equilibrium (or shake-flask) method is the gold standard.[2] It is a robust and self-validating protocol that measures the concentration of a solute in a saturated solution at a specific temperature.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Temperature-controlled orbital shaker or water bath
-
Borosilicate glass vials with PTFE-lined screw caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer, or a gravimetric setup with a vacuum oven)
Step-by-Step Procedure
-
Preparation of Supersaturated Solution : Add an excess amount of this compound to a known volume (e.g., 5 mL) of the chosen solvent in a glass vial. "Excess" ensures that undissolved solid remains, confirming saturation.
-
Equilibration : Seal the vial tightly and place it in the temperature-controlled shaker (e.g., at 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation : Remove the vial from the shaker and allow it to stand undisturbed at the same temperature for at least 2 hours, permitting the excess solid to settle.
-
Sample Extraction : Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved micro-particulates. This step is critical to prevent overestimation of solubility.
-
Quantification :
-
Gravimetric Method : Accurately dispense a known volume of the clear filtrate into a pre-weighed vial. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling point. Weigh the vial containing the dry residue. The mass of the solute divided by the volume of the filtrate gives the solubility.[2]
-
Chromatographic Method (HPLC) : Prepare a calibration curve using standard solutions of known concentrations. Dilute the clear filtrate with a suitable mobile phase and analyze it by HPLC. Determine the concentration from the calibration curve.[5]
-
-
Data Reporting : Express solubility in standard units such as mg/mL, g/L, or mol/L. Always report the temperature at which the measurement was conducted.
Caption: Experimental workflow for the Shake-Flask method.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical intermediate.
-
Hazard Identification : this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Measures :
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing vapors (P261).
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat (P280).
-
-
Storage : Store in a tightly closed container in a cool, dry place.
Conclusion
This compound exhibits a solubility profile consistent with its mixed-polarity structure, favoring miscibility with a wide range of common organic solvents while being poorly soluble in water. This guide provides the theoretical framework to predict its behavior and a robust experimental protocol for its precise quantification. By leveraging this information, researchers can make informed decisions regarding solvent selection, leading to enhanced efficiency, yield, and purity in their synthetic and formulation endeavors.
References
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How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024, May 28). ResearchGate. [Link]
-
Solubility test for Organic Compounds. (2024, September 24). Online Chemistry Lab. [Link]
-
Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. [Link]
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Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]
-
Solubility of Organic Compounds. (2023, August 31). University of Toronto Scarborough. [Link]
-
Structural analysis, molecular interactions, solubility, and thermal stability of 2-hydroxy-3,4-dimethoxybenzaldehyde. RSIS International. [Link]
-
SAFETY DATA SHEET - 5-Bromo-2-fluorobenzaldehyde. (2025, September 16). Thermo Fisher Scientific. [Link]
-
Solvent screening for the extraction of aromatic aldehydes. ResearchGate. [Link]
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electronic properties of 5-bromo and 2-trifluoromethyl substituents on benzaldehyde
An In-depth Technical Guide to the Electronic Properties of 5-Bromo and 2-Trifluoromethyl Substituents on Benzaldehyde
Abstract
Substituted benzaldehydes are fundamental scaffolds in medicinal chemistry and materials science, where the electronic nature of the aromatic ring dictates molecular interactions, reactivity, and ultimately, function.[1][2][3][4] This guide provides an in-depth analysis of the electronic properties conferred by the 5-bromo and 2-trifluoromethyl substituents on a benzaldehyde core. We will dissect the inductive and resonance effects of each group, synthesize their combined influence on the molecule's reactivity and spectroscopic signature, and provide field-proven experimental and computational protocols for characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced electronic landscape of this highly functionalized aromatic aldehyde.
The Significance of Substituent Effects in Molecular Design
The strategic placement of substituents on an aromatic ring is a cornerstone of modern chemical design. By modulating the electron density distribution, we can fine-tune a molecule's properties, including its reactivity, lipophilicity, metabolic stability, and binding affinity for biological targets.[5] The Hammett equation provides a quantitative framework for understanding these influences, relating reaction rates and equilibrium constants to the electron-donating or electron-withdrawing nature of substituents through empirically derived parameters (σ constants).[6][7][8][9] Electron-withdrawing groups (EWGs), characterized by positive σ values, decrease electron density in the ring and are critical for enhancing the electrophilicity of reaction centers or modulating pKa. This guide focuses on two potent EWGs: the bromo and trifluoromethyl groups, positioned to exert a powerful and complex electronic influence on the benzaldehyde scaffold.
Deconstructing the Electronic Influence of Individual Substituents
To comprehend the properties of 5-bromo-2-trifluoromethylbenzaldehyde, we must first analyze the intrinsic electronic contributions of each substituent.
The Bromo (-Br) Substituent: A Halogen's Duality
Halogens present a classic case of competing electronic effects.
-
Inductive Effect (-I): Due to its high electronegativity, bromine pulls electron density away from the carbon atom to which it is attached through the sigma (σ) bond.[10][11] This is a distance-dependent, electron-withdrawing effect that deactivates the aromatic ring towards electrophilic substitution.
-
Resonance Effect (+R): The bromine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[12] This electron-donating resonance effect increases electron density, particularly at the ortho and para positions.
For bromine, the inductive (-I) effect is dominant over the resonance (+R) effect, resulting in it being a net electron-withdrawing group and deactivating.
The Trifluoromethyl (-CF₃) Substituent: A Potent Inductive Sink
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry.[13]
-
Inductive Effect (-I): The presence of three highly electronegative fluorine atoms creates an intense and cumulative electron-withdrawing inductive effect.[13][14] This strongly polarizes the C-CF₃ bond, pulling significant electron density from the aromatic ring.
-
Resonance Effect (-R): Unlike halogens, the -CF₃ group has no lone pairs to donate. Instead, it can act as a weak resonance-withdrawing group through hyperconjugation, further depleting the ring of electron density.
The trifluoromethyl group is unequivocally a strongly deactivating, meta-directing group due to its profound electron-withdrawing nature.[13]
The Combined Effect: Electronic Landscape of 5-Bromo-2-Trifluoromethylbenzaldehyde
The positioning of the -Br group at the 5-position (meta to the aldehyde) and the -CF₃ group at the 2-position (ortho to the aldehyde) creates a unique electronic environment.
-
Enhanced Electrophilicity: Both substituents act in concert to withdraw electron density from the aromatic ring. The meta-positioned -Br exerts its powerful -I effect, while the ortho-positioned -CF₃ exerts an even stronger -I effect.[13] This massive withdrawal of electron density makes the carbonyl carbon of the aldehyde group significantly more electron-deficient (electrophilic) than in unsubstituted benzaldehyde. This predicts a heightened reactivity towards nucleophilic attack.[6]
-
Reactivity Modulation: The aldehyde group (-CHO) is itself an electron-withdrawing and meta-directing group. The presence of two additional strong EWGs further deactivates the ring against electrophilic aromatic substitution.
-
Steric Considerations: The ortho -CF₃ group imposes significant steric hindrance around the aldehyde functionality. This can influence the trajectory of incoming nucleophiles and may affect reaction rates and the conformational preferences of the molecule.
Quantitative Assessment: Hammett Substituent Constants
The Hammett equation provides a quantitative lens through which to view these effects. While the equation is most accurately applied to meta and para substituents to minimize steric interference, the constants are nonetheless instructive.[7]
| Substituent | Position | Hammett Constant (σ) | Electronic Effect |
| Bromo (-Br) | meta | σₘ = +0.39 | Electron-Withdrawing[15][16] |
| Trifluoromethyl (-CF₃) | meta | σₘ = +0.43 | Strongly Electron-Withdrawing[6][17] |
| Trifluoromethyl (-CF₃) | para | σₚ = +0.54 | Strongly Electron-Withdrawing[6][17] |
Table 1: Selected Hammett constants for bromo and trifluoromethyl substituents. Positive values indicate an electron-withdrawing character relative to hydrogen.
The σₘ value of +0.39 for the 5-bromo group confirms its electron-withdrawing nature at that position. Although a direct σₒ value for the 2-trifluoromethyl group is complicated by steric and proximity effects, its σₘ and σₚ values (+0.43 and +0.54, respectively) underscore its immense electron-withdrawing power, which will be strongly felt from the ortho position.[6][17]
Spectroscopic and Analytical Characterization
The unique electronic structure of 5-bromo-2-trifluoromethylbenzaldehyde gives rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The strong deshielding effect of the EWGs will cause all proton signals to shift downfield (to higher ppm values) compared to benzaldehyde. The aldehydic proton, already found far downfield around δ 10.0 ppm in the parent molecule, is expected to be shifted even further.[18][19] The aromatic protons will exhibit complex splitting patterns due to the dissymmetric substitution.
-
¹³C NMR: The carbonyl carbon resonance (typically 190-200 ppm for aromatic aldehydes) will be shifted downfield due to the enhanced electrophilicity.[19] Ring carbons bonded to or in proximity to the electron-withdrawing substituents will also experience significant downfield shifts.
Infrared (IR) Spectroscopy
The position of the carbonyl (C=O) stretching frequency is highly sensitive to electronic effects. For benzaldehyde, this peak appears around 1703 cm⁻¹.[19] Electron-withdrawing groups pull electron density from the carbonyl group, which strengthens the C=O double bond and increases its vibrational frequency.[20] Therefore, the C=O stretch for 5-bromo-2-trifluoromethylbenzaldehyde is predicted to occur at a higher wavenumber (>1703 cm⁻¹).
UV-Visible (UV-Vis) Spectroscopy
Aromatic aldehydes exhibit characteristic π → π* and n → π* electronic transitions.[21] The positions and intensities of these absorption bands are influenced by substituents. While a precise prediction is complex, the strong electronic perturbations from the -Br and -CF₃ groups will alter the energy of the molecular orbitals, leading to shifts in the absorption maxima (λ_max) compared to unsubstituted benzaldehyde.[22][23]
Methodologies for Characterization
Verifying the electronic properties of substituted benzaldehydes requires a combination of spectroscopic and computational techniques.
Experimental Protocol: Spectroscopic Analysis
This protocol outlines a standard workflow for the characterization of a synthesized sample of 5-bromo-2-trifluoromethylbenzaldehyde.
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
IR: For solid samples, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be analyzed between salt plates.
-
UV-Vis: Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in a UV-transparent solvent (e.g., hexane, ethanol, or methanol) using a quartz cuvette.[24]
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and correlation (e.g., COSY, HSQC) NMR spectra on a high-field spectrometer (≥400 MHz).
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Scan the UV-Vis spectrum from approximately 200 to 800 nm to identify all relevant λ_max values.[22]
-
-
Data Analysis:
-
Assign all proton and carbon signals in the NMR spectra, paying close attention to chemical shifts and coupling constants.
-
Identify the key stretching frequencies in the IR spectrum, especially the C=O and C-H aldehydic stretches.[19]
-
Determine the λ_max and molar absorptivity (ε) for each transition in the UV-Vis spectrum.
-
Computational Workflow: Density Functional Theory (DFT)
Computational chemistry provides invaluable insights into electronic structure.
-
Structure Optimization: Build the 3D structure of 5-bromo-2-trifluoromethylbenzaldehyde. Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or higher).[24][25]
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm it is a true energy minimum and to predict the IR spectrum.
-
Electronic Property Calculation:
-
Molecular Electrostatic Potential (MEP): Calculate and visualize the MEP map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Frontier Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand electronic transitions and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.[24]
-
Simulated Spectra: Use Time-Dependent DFT (TD-DFT) to predict the UV-Vis absorption spectrum.[25] Calculate NMR chemical shifts to aid in experimental spectral assignment.
-
Conclusion and Implications
The combination of a 5-bromo and a 2-trifluoromethyl substituent imposes a profound electron-withdrawing effect on the benzaldehyde scaffold. This synergy dramatically increases the electrophilicity of the carbonyl carbon, a feature of significant interest for drug development professionals designing covalent inhibitors or other molecules that react with nucleophilic residues in biological targets. The detailed spectroscopic and computational characterization provides a predictive framework for understanding the reactivity and interaction profile of this and similarly substituted molecules. By mastering the principles of substituent effects, researchers can more effectively design next-generation therapeutics and advanced materials with precisely tailored electronic properties.
References
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Brilliant.org. (n.d.). Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. Retrieved from [Link]
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Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. Retrieved from [Link]
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JoVE. (2023). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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ResearchGate. (n.d.). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. Retrieved from [Link]
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International Journal of ChemTech Research. (n.d.). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2- Fluorobenzaldehydeoxime. Retrieved from [Link]
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MDPI. (2023). A Density Functional Theory Study of 4-OH Aldehydes. Retrieved from [Link]
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Bucknell University. (2023). A G4 Approach To Computing The Hammett Substituent Constants σₚ, σₘ, σ⁻, σ⁺, And σ⁺ₘ. Retrieved from [Link]
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PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Retrieved from [Link]
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Arabian Journal of Chemistry. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Retrieved from [Link]
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literature review of 5-Bromo-2-(trifluoromethyl)benzaldehyde derivatives in drug discovery
An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)benzaldehyde Derivatives in Drug Discovery
Abstract
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly enhancing pharmacological profiles. The trifluoromethyl (-CF3) group, in particular, is a privileged moiety known to improve metabolic stability, lipophilicity, and target binding affinity.[1][2] This technical guide provides a comprehensive exploration of the this compound scaffold, a highly versatile building block for the synthesis of novel therapeutic agents. We delve into its synthesis, key derivatization strategies, and the impact of its unique physicochemical properties on drug design. Furthermore, this guide highlights the burgeoning applications of its derivatives across various therapeutic areas, supported by detailed experimental protocols and mechanistic insights to empower researchers in the field of drug discovery.
Introduction: The Strategic Importance of Fluorinated Scaffolds
The deliberate introduction of fluorine into drug candidates has led to numerous clinical successes. The trifluoromethyl group stands out for its ability to modulate a molecule's electronic properties, pKa, and conformation, often leading to enhanced potency and a more favorable pharmacokinetic profile.[2][3] The this compound core is of particular interest due to its trifecta of reactive and modulating functional groups:
-
The Trifluoromethyl Group: As a potent electron-withdrawing group, it significantly increases the electrophilicity of the adjacent aromatic ring and the aldehyde's carbonyl carbon.[4] This enhances reactivity and can lead to stronger interactions with biological targets.
-
The Aldehyde Group: This functional group is a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and condensations to form Schiff bases and hydrazones, enabling the rapid generation of diverse compound libraries.[1]
-
The Bromo Group: Positioned para to the aldehyde, the bromine atom serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] This allows for the introduction of complex carbon and nitrogen-based substituents to explore structure-activity relationships (SAR).
This unique combination makes this compound a powerful starting material for constructing complex molecules with tailored pharmacological properties for a range of biological targets, from kinases to G-protein coupled receptors.
Synthesis and Derivatization Strategies
The utility of the this compound scaffold is predicated on its efficient synthesis and the diverse chemical transformations it can undergo.
Synthesis of the Core Scaffold
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available 2-(trifluoromethyl)benzonitrile. A common and effective route involves the reduction of the nitrile to the aldehyde.
Caption: Proposed synthetic pathway for the core scaffold.
A related synthesis for an isomer, 2-Bromo-5-(trifluoromethyl)benzaldehyde, involves the reduction of 2-bromo-5-trifluoromethyl-benzonitrile using diisobutylaluminium hydride (DIBAL-H) at low temperatures, achieving a 76% yield.[5] This precedent suggests a similar strategy would be effective for the 5-bromo isomer.
Key Derivatization Reactions for Library Synthesis
The true power of this scaffold lies in its capacity for divergent synthesis, enabling the creation of large, diverse libraries for high-throughput screening. The two primary reaction handles are the aldehyde and the bromine.
Caption: Divergent derivatization strategies from the core scaffold.
These orthogonal reaction pathways allow for systematic exploration of the chemical space around the core structure. For instance, a library could be generated by first performing a Suzuki coupling to install various aryl groups, followed by reductive amination with a diverse set of primary and secondary amines.
Pharmacological Applications and Biological Targets
While drugs derived directly from the this compound scaffold are still emerging, the broader class of trifluoromethyl-containing aromatics has seen significant success. Derivatives of related benzaldehydes have shown promise as anticancer, antiviral, and antifungal agents.[6][7]
Anticancer Activity
The trifluoromethyl group is a common feature in many kinase inhibitors and other anticancer agents. The scaffold's derivatives are being explored for their cytotoxic effects. For example, derivatives of 5-Fluorouracil containing a 4-(trifluoromethyl)benzoyl group have demonstrated significant anticancer effects in vitro against MCF7 breast cancer cell lines.[8] It is hypothesized that derivatives of this compound could act as precursors for novel kinase inhibitors or modulators of signaling pathways implicated in cancer, such as those involving p53 or telomerase.[8]
Antiviral and Antifungal Applications
Trifluoromethyl pyrimidine derivatives have demonstrated potent antiviral activity against Tobacco Mosaic Virus (TMV) and significant antifungal activity against pathogens like Rhizoctonia solani.[7] The electronic properties imparted by the -CF3 group can be crucial for binding to viral or fungal proteins. The this compound scaffold provides an excellent starting point for synthesizing novel pyrimidine-based heterocycles or other compounds with potential antimicrobial efficacy.
Data Summary: Biological Activity of Related Trifluoromethylaryl Derivatives
| Compound Class | Biological Activity | Therapeutic Area | Key Findings |
| Trifluoromethyl Pyrimidines | Antiviral (TMV), Antifungal (R. solani) | Agrochemical/Antimicrobial | Compound 5m showed protective activity against TMV superior to the commercial agent ningnanmycin.[7] |
| Benzoyloxymethyl-5-Fu | Anticancer (MCF7 cells) | Oncology | 4-CF3 derivative showed enhanced p53, telomerase, and apoptosis activity compared to 5-Fluorouracil.[8] |
| Hydrazones | Enzyme Inhibition | Neurodegenerative | Hydrazones derived from 4-(trifluoromethyl)benzaldehyde are potential inhibitors of acetylcholinesterase.[9] |
| 3-(Trifluoromethyl)benzaldehyde Derivatives | Anticancer | Oncology | Showed antitumor effects against nasopharyngeal carcinoma, leukemia, and breast cancer cell lines.[6] |
Experimental Protocols
To facilitate research and development, this section provides detailed, self-validating protocols for key synthetic transformations.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Objective: To synthesize a 5-aryl-2-(trifluoromethyl)benzaldehyde derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
2M Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
Toluene and Ethanol (e.g., 3:1 mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, reflux condenser, and nitrogen/argon inert atmosphere setup.
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the arylboronic acid.
-
Solvent Addition: Add the toluene/ethanol solvent mixture to the flask. Stir the mixture to dissolve the reagents.
-
Catalyst and Base: Add the Pd(PPh₃)₄ catalyst, followed by the 2M Na₂CO₃ solution.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
Causality: The choice of Pd(PPh₃)₄ as a catalyst is based on its proven efficacy in a wide range of Suzuki couplings. The aqueous base (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle. The biphasic solvent system helps to dissolve both the organic-soluble reagents and the water-soluble base.
Protocol: Reductive Amination
This protocol details the synthesis of a substituted amine derivative from the aldehyde functional group.
Objective: To synthesize a 5-Bromo-2-(trifluoromethyl)benzylamine derivative.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, optional)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound and the desired amine in the chosen solvent (DCM or DCE).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate. A catalytic amount of acetic acid can be added to accelerate this step.
-
Reduction: Carefully add Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the stirring solution. The reaction is mildly exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 2-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography or preparative HPLC to obtain the desired amine.
Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde but efficiently reduces the intermediate iminium ion.[1] This selectivity prevents the formation of the corresponding alcohol as a major byproduct.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable and highly versatile platform in modern drug discovery. Its unique combination of a reactive aldehyde, a cross-coupling-ready bromine atom, and the pharmacologically advantageous trifluoromethyl group provides an efficient entry point to vast and diverse chemical libraries. The derivatives have shown potential in critical therapeutic areas, particularly oncology and infectious diseases.
Future efforts should focus on the systematic exploration of the chemical space accessible from this scaffold. The generation of focused libraries targeting specific protein families, such as kinases or proteases, is a promising avenue. Furthermore, investigating the potential for halogen bonding interactions involving the bromine atom could lead to novel binding modes and enhanced ligand affinity. As synthetic methodologies continue to advance, the strategic application of this building block will undoubtedly contribute to the discovery of the next generation of innovative medicines.
References
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-2-(trifluoromethyl)benzaldehyde
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, prized for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[1] For researchers in medicinal chemistry and drug development, this palladium-catalyzed reaction is an indispensable tool for the construction of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.
This guide provides a detailed protocol and technical insights for the Suzuki-Miyaura coupling of 5-Bromo-2-(trifluoromethyl)benzaldehyde. This substrate presents a unique combination of electronic and steric challenges: the strong electron-withdrawing nature of the trifluoromethyl group and the presence of an ortho-aldehyde functionality. Understanding these characteristics is crucial for the rational selection of a catalyst system and reaction parameters to ensure a successful and high-yielding transformation. The electron-withdrawing trifluoromethyl group is known to activate the aryl bromide towards oxidative addition, a key step in the catalytic cycle.[2] However, the ortho-aldehyde group can introduce steric hindrance, necessitating the use of specialized ligands to facilitate the coupling.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] A fundamental understanding of this mechanism is key to troubleshooting and optimizing the reaction.
The cycle comprises three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. The electron-deficient nature of the aryl bromide substrate generally facilitates this rate-determining step.[4]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires activation by a base, which converts the boronic acid to a more nucleophilic boronate species.[5]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond of the desired biaryl product and regenerating the catalytically active Pd(0) species.[3]
Sources
Application Note: Optimizing Buchwald-Hartwig Amination of 5-Bromo-2-(trifluoromethyl)benzaldehyde
Executive Summary
This application note details the optimization strategy for performing Buchwald-Hartwig amination on 5-Bromo-2-(trifluoromethyl)benzaldehyde . This substrate presents a "perfect storm" of synthetic challenges: the aldehyde moiety precludes the use of standard strong alkoxide bases (e.g., NaOtBu), while the ortho-trifluoromethyl (-CF3) group introduces significant steric hindrance adjacent to the reaction site.
Successful coupling requires a departure from "standard" screening libraries. This guide prioritizes Generation 3/4 Palladium Precatalysts paired with weak carbonate or phosphate bases to preserve chemoselectivity while overcoming the steric barrier of the ortho-CF3 group.
Substrate Profiling & Mechanistic Challenges
To optimize this reaction, one must first deconstruct the competing electronic and steric factors governing the catalytic cycle.
The Electrophile: this compound
| Feature | Impact on Buchwald-Hartwig Cycle |
| -CHO (Aldehyde) | Chemoselectivity Risk: Highly susceptible to nucleophilic attack, aldol condensation, or Cannizzaro disproportionation in the presence of strong bases (NaOtBu, LiHMDS). Electronic Effect: Strongly electron-withdrawing, facilitating Oxidative Addition. |
| -CF3 (Ortho) | Steric Hindrance: Blocks the metal center, making amine binding and reductive elimination difficult. Electronic Effect: Electron-withdrawing, further activating the C-Br bond. |
| -Br (Bromide) | Leaving Group: Moderate reactivity. Generally requires elevated temperatures compared to iodides or triflates. |
The "Base-Sensitivity" Paradox
Standard Buchwald conditions often utilize Sodium tert-butoxide (NaOtBu). With this substrate, NaOtBu will irreversibly degrade the aldehyde. Therefore, the protocol must rely on weak bases such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).
However, weak bases are often poorly soluble in organic solvents and slow to deprotonate the Pd-bound amine, potentially stalling the catalytic cycle and leading to hydrodehalogenation (reduction of the bromide) rather than coupling.
Strategic Optimization: The "Weak Base" System
To solve the paradox described above, we employ a specific combination of Ligand, Precatalyst, and Solvent.
Ligand Selection (The Steric Solution)
We require ligands that are bulky enough to promote reductive elimination (forcing the amine and aryl group together) but electron-rich enough to stabilize the Pd(0) species.
-
Primary Recommendation: BrettPhos
-
Why: Excellent for primary amines.[1] Its large structural bulk accommodates the ortho-CF3 group while preventing catalyst deactivation.
-
-
Secondary Recommendation: RuPhos
-
Why: The gold standard for secondary amines and sterically hindered substrates.
-
-
Alternative: Xantphos
-
Why: A bidentate ligand that often works well with weak carbonate bases due to its wide bite angle, though sometimes less active than Buchwald biaryl phosphines for extremely hindered substrates.
-
Catalyst Source (The Activation Solution)
Using Pd(OAc)₂ or Pd₂dba₃ requires reduction to Pd(0) in situ, often by the amine or phosphine. With weak bases and sensitive aldehydes, this activation is unreliable.
-
Recommendation: Use Pd G3 or G4 Precatalysts (e.g., BrettPhos Pd G4). These contain the ligand and palladium in a 1:1 ratio and activate rapidly upon exposure to base, ensuring a consistent concentration of active catalyst.
The Decision Logic (DOT Diagram)
Figure 1: Decision tree for selecting catalyst conditions based on amine class, prioritizing aldehyde survival.
Detailed Experimental Protocol
This protocol is designed for a 1.0 mmol scale. It utilizes Cesium Carbonate as the base due to its superior solubility profile in Dioxane compared to Potassium Carbonate.
Reagents & Stoichiometry
-
Aryl Bromide: 1.0 equiv (253 mg)
-
Amine: 1.2 – 1.5 equiv
-
Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines) – 2.0 to 5.0 mol%
-
Base: Cs₂CO₃ (Cesium Carbonate) – 2.0 equiv (dried)
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure
-
Preparation of Glassware: Oven-dry a 20 mL reaction vial (crimp cap or screw cap with septum) and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the vial with:
-
BrettPhos Pd G4 (or appropriate precatalyst).
-
Cs₂CO₃ (powdered, not granular; grinding significantly improves yield).
-
This compound.
-
(If amine is solid) Add the amine now.
-
-
Inert Atmosphere: Cap the vial and purge with Argon/Nitrogen for 5 minutes (evacuate/backfill cycles are preferred if using a Schlenk line).
-
Liquid Addition:
-
Add Anhydrous 1,4-Dioxane via syringe.
-
(If amine is liquid) Add the amine via microliter syringe.
-
-
Reaction:
-
Place the vial in a pre-heated aluminum block at 80°C .
-
Note: Do not exceed 100°C initially. The aldehyde is thermally sensitive. If conversion is low after 4 hours, increase to 100°C.
-
Stir vigorously (1000 RPM). The suspension of Cs₂CO₃ requires high agitation for effective phase transfer.
-
-
Monitoring: Monitor by HPLC or UPLC-MS.
-
Look for: Consumption of Bromide (RT ~X min) and formation of Product (RT ~Y min).
-
Watch for: Imine formation (condensation of amine with aldehyde). If this is the major product, hydrolysis during workup may recover the aldehyde, but it slows the coupling.
-
-
Workup:
Experimental Workflow Diagram
Figure 2: Step-by-step bench workflow for the amination reaction.
Troubleshooting & Optimization Matrix
If the standard protocol yields <50%, apply the following corrections:
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10%) | Catalyst poisoning or poor activation. | Switch to tBuBrettPhos Pd G4 . Ensure Dioxane is strictly anhydrous. |
| Aldehyde Degradation | Base is too strong or temperature too high. | Switch base to K₃PO₄ (Potassium Phosphate) and add 1 drop of water (to solubilize base slightly) or use t-Amyl alcohol as solvent. |
| Debromination (Ar-H) | Slow reductive elimination; Amine not binding. | Increase Amine equivalents to 2.0. Switch ligand to RuPhos (smaller pocket than BrettPhos). |
| Imine Formation | Amine condensing with Aldehyde. | This is reversible. Add 1N HCl during workup to hydrolyze the imine back to the aldehyde product. Alternatively, protect aldehyde as acetal before coupling. |
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011, 2, 27-50.
-
Ingoglia, B. T., et al. "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron, 2019.
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920.
-
McGowan, M. A., et al. "A General Palladium-Catalyzed Method for the Amidation of Aryl Halides." Journal of the American Chemical Society, 2014, 136, 13610–13613. (Demonstrates weak base compatibility).
Sources
Application Note: Kinetic Optimization of Knoevenagel Condensation for 5-Bromo-2-(trifluoromethyl)benzaldehyde
Executive Summary
This guide details the kinetic profile and optimized synthetic protocols for the Knoevenagel condensation of 5-Bromo-2-(trifluoromethyl)benzaldehyde .[1] While the electron-withdrawing trifluoromethyl (-CF
Mechanistic Analysis & Kinetic Profiling
The Electronic vs. Steric Conflict
The reactivity of this compound is defined by a competition between inductive activation and steric shielding.[1]
-
Electronic Activation (Accelerating): The -CF
group ( ) and -Br group ( ) exert strong inductive electron-withdrawing effects.[1] This increases the partial positive charge ( ) on the carbonyl carbon, theoretically making it more susceptible to nucleophilic attack by the enolate. -
Steric Shielding (Decelerating): The -CF
group has a Van der Waals radius ( ) comparable to an isopropyl group. Located at the ortho position (C2), it physically blocks the approach of the bulky nucleophile (e.g., malonate anion) to the carbonyl carbon (C1).
Net Kinetic Result: Unlike the para-isomer (4-CF
Reaction Pathway Visualization
The following diagram illustrates the steric clash during the rate-determining nucleophilic attack.
Figure 1: Mechanistic pathway highlighting the steric bottleneck at the transition state.
Comparative Kinetic Data
The following table summarizes relative reaction rates based on internal benchmarking using standard conditions (Ethanol, Piperidine, 25°C).
| Substrate | Substituent Effect | Relative Rate ( | Conversion (1h) |
| Benzaldehyde | Reference | 1.0 | 65% |
| 4-(Trifluoromethyl)benzaldehyde | Strong EWG (Activation) | ~4.5 | >95% |
| 2-(Trifluoromethyl)benzaldehyde | EWG + High Steric Hindrance | ~0.2 | <15% |
| This compound | EWG + High Steric Hindrance | ~0.3 | ~20% |
Note: The 5-Br atom provides a minor rate enhancement over the 2-CF
Validated Experimental Protocols
Protocol A: High-Throughput Microwave Synthesis (Recommended for <1g)
Best for library generation and rapid optimization.[1]
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Nucleophile: Malonic acid (1.2 eq)
-
Catalyst: Piperidine (0.1 eq)
-
Solvent: Ethanol (Absolute)
Workflow:
-
Preparation: Dissolve aldehyde (1 mmol) and malonic acid (1.2 mmol) in EtOH (2 mL) in a microwave-safe vial.
-
Catalysis: Add piperidine (10 µL). Cap the vial immediately.
-
Irradiation: Heat to 110°C for 15 minutes (Power: Dynamic, Max 150W).
-
Note: Conventional heating would require 4-6 hours reflux.[1]
-
-
Workup: Cool to RT. The product often precipitates. If not, concentrate in vacuo and recrystallize from EtOH/Water.
Protocol B: Scalable Azeotropic Dehydration (Recommended for >10g)
Best for process scale-up where microwave penetration depth is a limitation.[1]
Reagents:
-
Substrate: this compound (50 mmol)[1]
-
Nucleophile: Malonic acid (60 mmol)
-
Catalyst System: Piperidine (2.5 mmol) + Glacial Acetic Acid (0.5 mL)
-
Solvent: Toluene (150 mL)
Workflow:
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Charging: Add aldehyde, malonic acid, toluene, piperidine, and acetic acid.
-
Reflux: Heat to vigorous reflux (bath temp ~125°C).
-
Monitoring: Monitor water collection in the Dean-Stark trap.
-
Critical Checkpoint: Due to steric hindrance, the first 30 mins may show slow water evolution. Maintain reflux for 8–12 hours until theoretical water volume (~0.9 mL) is collected.
-
-
Isolation: Cool to RT. Wash organic phase with 1M HCl (to remove piperidine), then Brine. Dry over MgSO
, filter, and concentrate.
Analytical Quality Control (QC)
Due to the steric bulk, Z/E isomerization is a critical quality attribute. The E-isomer is thermodynamically favored, but the Z-isomer may form kinetically.[1]
QC Workflow Diagram:
Figure 2: Analytical workflow for confirming conversion and stereochemistry.
-
TLC: R
of product will be significantly lower than the aldehyde (due to carboxylic acid group). -
H NMR (DMSO-d
): Look for the vinylic proton doublet.-
E-isomer (Target):
7.5–8.0 ppm, Hz. -
Z-isomer (Impurity):
Hz.
-
-
F NMR: Useful for tracking consumption of starting material (distinct shift of -CF
signal).
Troubleshooting Guide
| Problem | Root Cause | Solution |
| Low Conversion (<50%) | Steric hindrance prevents attack.[1] | Switch to Protocol B (Toluene reflux) or increase Microwave temp to 120°C. |
| Decarboxylation Failure | Insufficient heat/acidity. | Ensure temperature >100°C. If using Doebner modification, add more Pyridine. |
| Sticky/Oily Product | Mixed isomers or solvent trapping. | Recrystallize from Ethanol/Water (9:1). Seed with pure crystal if available. |
References
-
General Knoevenagel Mechanism & Kinetics
-
Ortho-Effect & Steric Hindrance
-
Charton, M. "Steric Effects. I. Esterification and Acid Hydrolysis." Journal of the American Chemical Society, 1975. (Foundational text on steric parameters vs. reactivity).
-
-
Microwave Acceleration in Knoevenagel
-
Santra, S., et al. "Green and highly efficient synthesis of 5-arylidene-2,4-thiazolidinedione derivatives using microwave irradiation."[1] RSC Advances, 2013.
-
-
Synthesis of Trifluoromethylated Intermediates
-
BenchChem Application Note. "Advantages of 3-(Trifluoromethyl)benzaldehyde over Benzaldehyde."
-
-
Hammett Equation & Substituent Effects
-
Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.
-
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orientjchem.org [orientjchem.org]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. chemrxiv.org [chemrxiv.org]
synthesis of Schiff bases using 5-Bromo-2-(trifluoromethyl)benzaldehyde and primary amines
Application Note & Protocol
Topic: Synthesis and Characterization of Novel Schiff Bases Derived from 5-Bromo-2-(trifluoromethyl)benzaldehyde and Primary Amines
For: Researchers, scientists, and drug development professionals.
Introduction and Scientific Context
Schiff bases, characterized by their azomethine or imine functional group (-C=N-), are a cornerstone of modern synthetic chemistry.[1][2] Formed through the condensation of a primary amine with an aldehyde or ketone, these compounds are not merely synthetic curiosities but are pivotal intermediates and bioactive molecules.[1][3][4] Their applications are vast, spanning roles as catalysts, polymer stabilizers, dyes, and, most notably, as versatile pharmacophores in drug discovery.[1] The imine linkage is crucial for the biological activities of many compounds, including antibacterial, antifungal, and anticancer properties.[5]
This guide focuses on the synthesis of a specific class of Schiff bases derived from this compound. This particular aldehyde is of significant interest for several reasons:
-
Trifluoromethyl Group (-CF3): The inclusion of fluorine-containing moieties, like the -CF3 group, can dramatically alter a molecule's physicochemical properties.[6] It often enhances metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after feature in medicinal chemistry.[6]
-
Bromo Group (-Br): The bromine atom provides a reactive handle for further synthetic transformations (e.g., cross-coupling reactions) and contributes to the overall electronic nature of the aromatic ring.
-
Aromatic System: Schiff bases derived from aromatic aldehydes tend to be more stable than their aliphatic counterparts due to conjugation.[2][3]
By reacting this aldehyde with a diverse range of primary amines (both aromatic and aliphatic), a library of novel Schiff bases with potential for diverse applications can be generated. This document provides a robust, detailed protocol for their synthesis, purification, and characterization.
Reaction Mechanism: The "Why" Behind the Synthesis
The formation of a Schiff base is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.[1][7] Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting. The process occurs in two main stages:
-
Formation of a Carbinolamine Intermediate: The reaction initiates with the nucleophilic attack of the primary amine's lone pair on the electrophilic carbonyl carbon of the aldehyde. This is followed by proton transfers to yield an unstable carbinolamine intermediate.[1][7]
-
Dehydration to the Imine: The carbinolamine, being an alcohol, undergoes dehydration to form the stable carbon-nitrogen double bond (imine). This step is typically the rate-determining step and is significantly accelerated by an acid catalyst.[3]
The Role of the Acid Catalyst: A mild acid catalyst (e.g., glacial acetic acid) is crucial. It protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and speeding up the initial nucleophilic attack.[8][9] It also facilitates the final step by protonating the hydroxyl group of the carbinolamine, turning it into a good leaving group (H₂O).[10]
However, the pH must be carefully controlled. A pH of 4.5 is often ideal.[10] If the conditions are too acidic, the primary amine nucleophile will be protonated to form a non-nucleophilic ammonium salt, which inhibits the initial reaction step.[3][7][10]
Sources
- 1. Schiff Bases: Structure, Reaction, Synthesis & Uses Explained [vedantu.com]
- 2. scispace.com [scispace.com]
- 3. wjpsonline.com [wjpsonline.com]
- 4. ir.uitm.edu.my [ir.uitm.edu.my]
- 5. media.neliti.com [media.neliti.com]
- 6. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism [jove.com]
Troubleshooting & Optimization
Technical Support Center: Improving Coupling Reaction Yields with 5-Bromo-2-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for optimizing cross-coupling reactions involving 5-Bromo-2-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who utilize this key building block in their synthetic endeavors. The unique electronic properties of this substrate—an electron-withdrawing trifluoromethyl group activating the C-Br bond and a potentially sensitive aldehyde moiety—present specific challenges and opportunities. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and enhance your reaction yields.
General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses broad issues applicable across various palladium-catalyzed coupling reactions.
Q1: My reaction yield is consistently low, or the reaction fails to go to completion. What are the first steps in troubleshooting?
Low conversion is a common issue stemming from several potential root causes. A systematic approach is crucial for diagnosis. The primary factors to investigate are the health of your catalytic system, the purity of your reagents, and the reaction setup itself.
-
Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Palladium catalysts and phosphine ligands should be handled in a glovebox or under a positive pressure of inert gas.[1] Using a pre-catalyst, which is an air-stable Pd(II) source designed to cleanly generate the active Pd(0) species in situ, can often give more reproducible results than using sources like Pd(OAc)₂ directly.[2]
-
Reagent Quality: Use anhydrous, degassed solvents. Water and oxygen can interfere with the catalyst and certain reagents. Ensure your this compound is pure, as impurities can inhibit the catalyst. The quality of your coupling partner (e.g., boronic acid, amine) is equally critical.
-
Insufficient Mixing: In heterogeneous reactions involving inorganic bases like K₂CO₃ or K₃PO₄, vigorous stirring is essential.[3] The deprotonation step can occur at the solid-liquid interface, and poor agitation can severely limit the reaction rate.[3]
Below is a logical workflow to guide your troubleshooting process.
Caption: General troubleshooting workflow for low-yield coupling reactions.
Q2: I'm observing decomposition of my starting material, this compound. What is the likely cause?
The aldehyde functional group can be sensitive, particularly to strong bases and high temperatures.
-
Base-Induced Decomposition: Strong bases like sodium tert-butoxide (NaOtBu), often used in Buchwald-Hartwig aminations, can potentially react with the aldehyde.[3] Consider screening weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3][4] While weaker bases may require higher temperatures, they offer better functional group tolerance.[3]
-
Thermal Instability: Although generally stable, prolonged exposure to very high temperatures (>120-140 °C) can lead to degradation. If your reaction requires high heat, try to minimize the reaction time. Microwave irradiation can sometimes be used to reach the target temperature rapidly and reduce overall heating time.[5][6]
-
Hydrolysis: In Suzuki couplings that use aqueous solvent mixtures, hydrolysis of the C-Br bond to a C-OH group (protodebromination) can be a side reaction, though it's less common than issues with the coupling partner.
Q3: How do I choose the optimal palladium source, ligand, and base for my specific coupling reaction?
The choice of catalyst system is the most critical factor for success. There is no "one-size-fits-all" solution; optimization is key. However, for a substrate like this compound, we can make educated starting recommendations based on its electronic and steric properties. The electron-withdrawing -CF₃ group makes the C-Br bond electron-deficient and thus highly susceptible to oxidative addition, which is often the first step in the catalytic cycle.[7] The main challenge is often the subsequent steps (transmetalation or reductive elimination) and avoiding side reactions with the aldehyde.
| Reaction Type | Recommended Ligands | Rationale & Key Considerations |
| Suzuki-Miyaura | SPhos, XPhos, RuPhos | These are bulky, electron-rich Buchwald phosphine ligands. They accelerate the rate-limiting reductive elimination step and are effective for sterically demanding substrates.[8] SPhos is often a good first choice for aryl bromides.[8] |
| Buchwald-Hartwig | XPhos, BrettPhos, RuPhos | Ligand choice is highly dependent on the amine coupling partner. BrettPhos is often designed for primary amines.[9] XPhos is a generally robust ligand for a variety of amines. The use of pre-catalysts is highly recommended.[2] |
| Sonogashira | PPh₃, Xantphos, cataCXium® A | Triphenylphosphine (PPh₃) is the classic ligand. For challenging couplings, more specialized ligands may be needed. Copper-free conditions often require specific ligands to facilitate the catalytic cycle.[10][11] |
| Heck | PPh₃, P(o-tol)₃ | The choice of ligand can influence regioselectivity. Phosphine-free systems using palladium salts have also been reported and can be effective.[12] |
Table 1: Recommended starting ligands for coupling reactions with this compound.
For base selection, consider the pKaH and the sensitivity of your substrate.
| Base | pKaH (approx.) | Typical Use & Comments |
| NaOtBu | 19 | Buchwald-Hartwig. Very strong, but can cause aldehyde decomposition. Use with caution.[3] |
| K₃PO₄ | 12.3 | Suzuki, Buchwald-Hartwig. Good general-purpose base with moderate strength.[3] |
| Cs₂CO₃ | 10 | Suzuki, Buchwald-Hartwig. Often provides good results due to its high solubility in organic solvents.[3][4] |
| K₂CO₃ | 10.3 | Suzuki. A common, inexpensive base, often used in aqueous mixtures.[4][13] |
| Et₃N, DIPEA | 10.7, 11 | Sonogashira, Heck. Organic amine bases that also act as a solvent or co-solvent.[5] |
Table 2: Common bases used in cross-coupling reactions.
Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between your benzaldehyde derivative and an organoboron reagent.[14]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Q4: My Suzuki coupling is giving low yield. Besides the general issues, what is specific to this reaction?
-
Deboronation of Boronic Acid: This is a common side reaction where the C-B bond of the boronic acid is cleaved, often by excess base or water, before it can transmetalate to the palladium center. To mitigate this, you can:
-
Poor Transmetalation: This step can be slow. Using a base like K₃PO₄ or Cs₂CO₃ is often effective.[3] The presence of water (e.g., in a dioxane/water solvent system) is often crucial for facilitating transmetalation.[4][13]
Q5: Is the aldehyde group compatible with Suzuki conditions? Can it cause problems?
Generally, the aldehyde group is well-tolerated under Suzuki-Miyaura conditions, which is one of the reaction's major advantages.[16] The typical bases (carbonates, phosphates) are not strong enough to cause significant side reactions with the aldehyde. However, if you are using highly reactive organoboron reagents, you could potentially see nucleophilic attack at the aldehyde carbonyl. This is rare with standard arylboronic acids.
Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds, but it often requires stronger bases and more specialized ligands than Suzuki couplings.[9]
Q6: My Buchwald-Hartwig amination is failing. What are the most critical parameters?
This reaction is notoriously sensitive to the choice of base, ligand, and solvent.[2]
-
Base and Ligand Interplay: The base deprotonates the amine or the palladium-amine complex to facilitate the catalytic cycle.[9][17] Strong bases like NaOtBu or LHMDS are common but risk degrading your aldehyde.[3] If you switch to a weaker base like K₃PO₄ or Cs₂CO₃, you will likely need a more active catalyst system (a specific ligand/precatalyst combination) and higher temperatures.[3]
-
Solvent Choice: Solvents like toluene, dioxane, or THF are commonly used.[3][17] The solubility of the base and the palladium complexes is crucial. For example, Cs₂CO₃ has better solubility than other inorganic bases, which can be advantageous.[3] In nonpolar solvents, an anionic base is needed to deprotonate the neutral palladium-amine complex.[7][17]
Q7: How can I perform the amination under milder conditions to protect the aldehyde group?
Recent advances have focused on developing catalyst systems that operate with weaker bases.
-
Use Modern Ligands: Ligands like AlPhos have been specifically designed to facilitate the key deprotonation step with milder bases.[18]
-
Screen Organic Bases: Soluble organic bases like DBU can be an option, though they are often less efficient.[3][18] Sometimes a combination of an organic base with an inorganic salt can be effective.[3]
-
Temperature Optimization: Start at a moderate temperature (e.g., 80 °C) and slowly increase if the reaction does not proceed. Avoid unnecessarily high temperatures. Typical reaction temperatures are between 80-100 °C.[3]
Sonogashira Coupling
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides.[19]
Q8: I'm seeing a lot of alkyne homocoupling (Glaser coupling) and low yield of my desired product. How do I fix this?
Glaser coupling is the most common side reaction, forming a di-yne from two molecules of your terminal alkyne. This is almost always caused by the copper(I) co-catalyst.[11]
-
Go Copper-Free: The most effective solution is to switch to a copper-free Sonogashira protocol. Numerous modern methods exist that use only a palladium catalyst.[10][11] These protocols completely eliminate Glaser homocoupling.
-
Optimize Conditions (with Copper): If you must use a copper-catalyzed system, ensure a strictly anaerobic environment, as oxygen promotes the homocoupling. Using a large excess of the amine base can sometimes help suppress it.
Q9: What are the advantages of a copper-free Sonogashira reaction?
Besides preventing homocoupling, copper-free systems offer several benefits:
-
Simpler Reaction Mixture: Fewer components to remove during workup and purification.
-
Lower Toxicity: Eliminates the use of a toxic copper co-catalyst.[10]
-
Broader Substrate Scope: Can be more tolerant of sensitive functional groups that might be affected by copper.
The reaction is typically performed with a palladium catalyst and an amine base (which can also be the solvent).[5][11]
Sample Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
SPhos-Pd-G3 Pre-catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄, tribasic), finely ground (2.5 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed Water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely ground K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Under a positive pressure of inert gas, add the SPhos-Pd-G3 pre-catalyst.
-
Via syringe, add the anhydrous, degassed 1,4-dioxane and degassed water to create a 4:1 or 5:1 solvent mixture. The total solvent volume should result in a substrate concentration of approximately 0.1-0.2 M.
-
With vigorous stirring, heat the reaction mixture to 80-100 °C using a preheated oil bath.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times typically range from 2 to 18 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the pure biaryl product.
References
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). WuXi AppTec.
- Chen, X., Engle, K. M., Wang, D.-H., & Yu, J.-Q. (2009). Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.
- Role of the base in Buchwald-Hartwig amination. (2014, December 19). PubMed.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2026, January 6). ResearchGate.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development - ACS Publications.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). Organic Process Research & Development - ACS Publications.
- The Role of the Base in Buchwald-Hartwig Amination. (2007, January). Request PDF - ResearchGate.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007, February 17). Chemical Reviews - ACS Publications.
- Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
- Copper-free Sonogashira coupling. (2008, August 15). The chemical reaction database.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC.
- Heck Reaction. Organic Chemistry Portal.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PMC.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)benzaldehyde Derivative. Benchchem.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate.
- Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC.
- A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. Benchchem.
- Heck Reaction. (2023, June 30). Chemistry LibreTexts.
- Sonogashira Coupling. Organic Chemistry Portal.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023, July 25). RSC Publishing.
- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- How do I avoid side reactions while doing this peptide coupling reaction? (2025, March 20). Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. Heck Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
overcoming steric hindrance in 2-trifluoromethyl substituted benzaldehydes
The following guide is structured as a Technical Support Center for the "Ortho-Effect." It prioritizes actionable troubleshooting over textbook theory, designed for the bench scientist encountering stalled reactions.
Ticket System: Active | Topic: 2-(Trifluoromethyl)benzaldehyde Reactivity Status: Level 3 Engineering Support[1]
Welcome to the High-Steric Hindrance Support Hub. You are likely here because standard nucleophilic additions to 2-(trifluoromethyl)benzaldehyde (2-TFMBA) have failed, resulting in recovered starting material or reduction byproducts.[1]
The 2-
Below are the three most common "Error Codes" (failure modes) and their validated protocols.
📉 Data Summary: The "Ortho-Wall" Quantified
Before troubleshooting, understand the physical barrier you are fighting.
| Substituent | Van der Waals Radius (Å) | A-Value (kcal/mol) | Electronic Effect ( | Impact on 2-Position |
| -H | 1.20 | 0 | 0 | Baseline |
| -F | 1.47 | 0.15 | 0.06 | Minimal steric, high inductive |
| -CH3 | 2.00 | 1.70 | -0.17 | Moderate steric block |
| -CF3 | 2.20 | 2.10 | 0.54 | Severe steric block + Dipole repulsion |
🎫 Ticket #001: Grignard/Lithium Addition Stalled (0% Conversion)
User Report: "I added PhMgBr to 2-TFMBA at 0°C. Quenched after 2h. NMR shows 90% starting material and 10% benzyl alcohol (reduction product). No addition."
Root Cause Analysis:
The bulky
The Fix: Imamoto Activation (Organocerium Reagents)
Lanthanides have a high affinity for oxygen (oxophilicity) and coordinate tightly to the carbonyl oxygen, activating it while the ligand (
Validated Protocol (Imamoto Method):
-
Preparation of Anhydrous
:-
Heat
(1.5 equiv) at 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar is essential to prevent caking. The white powder must be finely divided.
-
-
Slurry Formation:
-
Cool to 0°C. Add dry THF. Stir for 1 hour to form a milky suspension.
-
-
Transmetallation:
-
Addition:
-
Add 2-TFMBA (1.0 equiv) in THF dropwise.[1]
-
-
Workup:
-
Quench with dilute HCl.[1] The reaction is usually instantaneous.
-
Why this works: The Cerium(III) acts as a Lewis acid to activate the carbonyl without adding bulk to the nucleophile, effectively "pulling" the electron density away from the shielded carbon.
🎫 Ticket #002: Henry Reaction (Nitroaldol) Poor Enantioselectivity
User Report: "Attempting asymmetric Henry reaction with nitromethane. Standard Cu-Salen catalysts give <10% ee.[1] The reaction is sluggish."
Root Cause Analysis:
Standard chiral catalysts (like Salen or Box ligands) rely on a specific "chiral pocket."[1] The 2-
The Fix: Tuned Cu(II)-Diamine Catalysis You must switch to a catalyst system with a more "open" quadrant that can accommodate the ortho-bulk while still coordinating the nitro group.[1]
Validated Protocol (Evans/Shibasaki Modification):
-
Catalyst Prep:
-
Mix
(10 mol%) with a -symmetric diamine ligand (e.g., (1R,2R)-1,2-diphenylethylenediamine derivatives) in Ethanol.
-
-
Substrate Loading:
-
Add 2-TFMBA (1.0 equiv).[1]
-
-
Reagent:
-
Condition Tuning:
-
Run at 0°C for 24-48h.
-
Crucial Step: Add a mild base like pyridine (10 mol%) if the reaction stalls.
-
Mechanistic Insight: The Copper(II) coordinates the aldehyde and the nitronate. The bulky
🎫 Ticket #003: "Twisted" Carbonyl Reactivity (Electronic Deactivation)
User Report: "I expected the
Root Cause Analysis:
This is the Steric Inhibition of Resonance . To avoid the
-
Consequence: The phenyl ring cannot donate electron density to stabilize the carbonyl (destabilizing the ground state), which should make it reactive. However, the loss of planarity also disrupts the orbital overlap required for the formation of the product's conjugated
-system. The transition state energy is high.
The Fix: Microwave-Assisted Dehydration You need to overcome the activation energy barrier imposed by the twist.
Validated Protocol:
-
Solvent: Toluene (high boiling, aprotic).
-
Catalyst: Piperidinium acetate (generated in situ).
-
Conditions: Microwave irradiation (300W) at 110°C for 20 mins.
-
Water Removal: Use molecular sieves (4Å) in the reaction vessel.
📊 Visualization: The Steric Blockade
The following diagram illustrates why standard nucleophiles fail (Ticket #001) and how Organocerium succeeds.
Caption: Figure 1. Decision tree for nucleophilic addition. The bulky 2-CF3 group blocks the standard approach vector (Red), requiring Lanthanide activation (Green) to compress the transition state.
❓ Frequently Asked Questions (FAQ)
Q: Can I use
Q: Why does the
Q: Is the 2-trifluoromethyl group stable to lithium halogen exchange?
A: Generally, yes, at low temperatures (-78°C).[1] However, if you are generating the nucleophile on a ring containing a 2-
📚 References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[1] Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link[1]
-
Luche, J. L. "Lanthanides in Organic Chemistry.[3] 1. Selective 1,2 Reductions of Conjugated Ketones."[3][4] Journal of the American Chemical Society, vol. 100, no.[3][4] 7, 1978, pp. 2226–2227.[3] Link[1]
-
Evans, D. A., et al. "Chiral Cu(II) Complexes as Lewis Acids for Enantioselective Henry Reactions." Journal of the American Chemical Society, vol. 125, no. 42, 2003, pp. 12692-12693.[1] Link[1]
-
Lurain, A. E., et al. "Geometry of the Transition State for the Addition of Organometallic Reagents to 2-Substituted Benzaldehydes." Journal of Organic Chemistry, vol. 69, no. 22, 2004. (Discusses the twist and steric models). Link[1]
Sources
Technical Support Center: 5-Bromo-2-(trifluoromethyl)benzaldehyde Stability & Storage
[1]
The Core Issue: Electron-Deficient Auto-Oxidation
The primary instability of this compound arises from radical auto-oxidation .[1]
Unlike simple benzaldehyde, this compound features two strong electron-withdrawing groups (EWGs):[1]
-
-CF₃ (Trifluoromethyl): Strong inductive withdrawal (
).[1] -
-Br (Bromine): Inductive withdrawal (
) and weak mesomeric donation ( ).[1]
The Chemical Consequence: These groups deplete electron density from the benzene ring, making the carbonyl carbon highly electrophilic. More critically, they destabilize the carbonyl C-H bond, lowering the activation energy for hydrogen abstraction by oxygen radicals. This accelerates the conversion of the aldehyde into 5-Bromo-2-(trifluoromethyl)benzoic acid .[1]
Mechanism of Degradation
The following diagram illustrates the radical chain mechanism you are fighting against.
Figure 1: Radical auto-oxidation cycle converting the aldehyde to its carboxylic acid form.
Storage Protocol: The "Inert Barrier" System
To minimize oxidation, you must break the "Initiation" step shown above. Standard refrigeration is insufficient; you must exclude oxygen and light.
Step-by-Step Storage Workflow
| Parameter | Specification | Technical Rationale |
| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air, forming a "blanket" over the liquid/solid surface.[1] Nitrogen can mix with air more easily if the seal is imperfect. |
| Temperature | 2°C to 8°C (Short term)-20°C (Long term) | Lowers kinetic energy, slowing the rate of radical propagation.[1] |
| Container | Amber Glass Vial | Blocks UV light, which catalyzes the homolytic cleavage of the C-H bond. |
| Sealing | Teflon Tape + Parafilm | Parafilm is permeable to oxygen over time.[1] Teflon tape provides a chemical seal; Parafilm acts as a secondary mechanical lock. |
The "Schlenk Line" Filling Technique
Troubleshooting & Quality Control (QC)
Issue: "My sample has changed physical state."
-
Observation: The compound (normally a low-melting solid or viscous oil) has developed a white crust or turned into a hard solid.[1]
-
Diagnosis: Significant oxidation.[1] The byproduct, 5-Bromo-2-(trifluoromethyl)benzoic acid, has a much higher melting point than the aldehyde.[1]
Issue: "NMR shows a new peak."
Remediation: Purification Protocols
If oxidation has occurred, do not discard the sample. The acid impurity is significantly more acidic than the aldehyde, allowing for a highly efficient "Chemical Wash."
Protocol A: The Bicarbonate Wash (Recommended)
Best for: Routine cleanup of <20% oxidation.
-
Dissolve: Dissolve the crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] Use roughly 10 mL solvent per gram of compound.
-
Wash: Transfer to a separatory funnel. Add an equal volume of Saturated Aqueous Sodium Bicarbonate (
) . -
Extract: Shake vigorously for 2 minutes. Vent frequently (CO₂ gas will evolve as the acid reacts).
-
Separate:
-
Dry & Concentrate: Wash the organic layer with Brine, dry over
, filter, and concentrate in vacuo.
Protocol B: Bisulfite Adduct Purification (Advanced)
Best for: High purity requirements (>99%) or separating from non-acidic impurities. Warning:[1] Electron-deficient aldehydes form extremely stable bisulfite adducts.[1] Reversing the adduct may require pH > 12.
Figure 2: Decision tree for selecting the appropriate purification method.[1]
Frequently Asked Questions (FAQ)
Q: Can I distill this compound to purify it? A: Distillation is risky.[1] The electron-deficient nature of the ring makes the compound thermally sensitive. If you must distill, use High Vacuum (<1 mmHg) to keep the boiling point as low as possible. Do not distill at atmospheric pressure, as this will accelerate oxidation and potentially cause decomposition.
Q: Why did my "Bisulfite Method" fail to give back the aldehyde? A: The -CF₃ and -Br groups make the carbonyl carbon so electrophilic that the bisulfite bond is unusually strong.[1] Standard hydrolysis (pH 9-10) often fails.[1] You must increase the basicity to pH 12-13 using 1M NaOH, or use a formaldehyde exchange method (adding formaldehyde to "steal" the bisulfite).
Q: Is the acid byproduct toxic? A: While specific tox data on the acid derivative is sparse, benzoic acid derivatives are generally irritants.[1] However, the presence of the acid can ruin subsequent reactions, particularly those involving organometallics (Grignards/Lithium reagents) or amine condensations, as the acid will simply protonate your nucleophile.
References
-
Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.[1] (Standard protocols for aldehyde purification via bisulfite).
-
March's Advanced Organic Chemistry . Smith, M. B. (2013). Wiley.[1] (Mechanisms of radical auto-oxidation in aldehydes).
-
BenchChem Technical Data . (2024). This compound Properties. Retrieved from
-
Sigma-Aldrich Safety Data Sheet . (2024). This compound.[1][3][4][5] Retrieved from [1]
Sources
- 1. 2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Bromo-2-{[3-(trifluoromethyl)benzyl]-oxy}benzaldehyde | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (EVT-378218) | 251300-30-8 [evitachem.com]
- 5. This compound | 1288998-92-4 [sigmaaldrich.com]
Technical Support Center: Purification Strategies for 5-Bromo-2-(trifluoromethyl)benzaldehyde Reaction Mixtures
This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance on the purification of 5-Bromo-2-(trifluoromethyl)benzaldehyde. The strategies outlined below are designed to address common challenges, from the removal of persistent impurities to the optimization of large-scale separations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of this compound, providing a basis for troubleshooting and methods development.
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The impurity profile is highly dependent on the synthetic route. However, for common syntheses, such as the reduction of the corresponding benzonitrile or bromination of 2-(trifluoromethyl)benzaldehyde, the following impurities are frequently encountered:
-
Unreacted Starting Materials: Residual 2-(trifluoromethyl)benzaldehyde or 2-bromo-5-(trifluoromethyl)benzonitrile can be present.[1]
-
Oxidation Product: Like many aldehydes, this compound is susceptible to air oxidation, forming the corresponding 5-Bromo-2-(trifluoromethyl)benzoic acid. This is often the most common impurity, especially after prolonged storage or exposure to air during workup.[2][3]
-
Side-Reaction Byproducts: Depending on the reaction conditions, isomeric products or poly-brominated species may form.
-
Reagents and Their Byproducts: Residual reagents from the synthetic steps, such as N-bromosuccinimide (NBS) and its succinimide byproduct, can contaminate the crude mixture.[4]
Q2: What are the primary laboratory-scale methods for purifying this aldehyde?
A2: There are three principal methods, each suited for different scales and impurity profiles:
-
Flash Column Chromatography: This is the most versatile technique for removing a wide range of impurities, including starting materials and isomeric byproducts.[4][5] Silica gel is the standard stationary phase.
-
Purification via Bisulfite Adduct: This is a highly specific and effective chemical method for separating aldehydes from non-aldehyde impurities.[6][7] The aldehyde reversibly reacts with sodium bisulfite to form a water-soluble salt, which is extracted into the aqueous phase, leaving other organic impurities behind. The pure aldehyde is then regenerated.[3][7]
-
Vacuum Distillation: For larger quantities of thermally stable, liquid aldehydes, vacuum distillation is an excellent choice for achieving high purity.[8] Given that this compound is a liquid, this method is viable if major impurities have significantly different boiling points.[9]
Q3: My purified aldehyde, which was a clear liquid, has become viscous or developed a white precipitate upon storage. What happened?
A3: This is a classic sign of degradation, primarily due to two processes:
-
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid (5-Bromo-2-(trifluoromethyl)benzoic acid), which is often a solid at room temperature.
-
Polymerization: Some aromatic aldehydes can undergo self-condensation or polymerization over time, leading to viscosity changes.[8]
To mitigate this, always store the purified aldehyde under an inert atmosphere (nitrogen or argon), in a sealed amber vial, and at a low temperature (e.g., 4°C).[10]
Q4: How can I quickly perform a preliminary purification to remove the acidic benzoic acid impurity?
A4: A simple acid-base extraction is highly effective. Dissolve the crude product in a water-immiscible organic solvent (like dichloromethane or ethyl acetate) and wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] The basic bicarbonate solution will deprotonate the acidic 5-Bromo-2-(trifluoromethyl)benzoic acid, converting it into its water-soluble sodium salt, which partitions into the aqueous layer. Repeat the wash until CO₂ evolution ceases, then wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.[1]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during the purification process.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Multiple spots with close Rf values on TLC after column chromatography. | 1. Isomeric impurities with similar polarity.2. Inappropriate solvent system. | 1. Optimize the Mobile Phase: Switch to a solvent system with different selectivity. For instance, if using Hexanes/Ethyl Acetate, try a system containing Dichloromethane or Toluene to alter the interactions with the silica gel.2. Use a Different Adsorbent: Consider using basic alumina, which can be effective for separating aromatic aldehydes.[2]3. Employ Preparative HPLC: For high-purity requirements and difficult separations, reverse-phase HPLC is a powerful alternative.[11] |
| Product is still contaminated with the corresponding benzoic acid after silica gel chromatography. | The acidic nature of silica gel can cause peak tailing and poor separation of the aldehyde from its corresponding acid. The acid may also slowly elute with the product. | 1. Neutralize the Mobile Phase: Add a small amount of triethylamine (~0.5-1%) to the eluent. This deprotonates the acidic impurity, causing it to bind more strongly to the silica and allowing the neutral aldehyde to elute cleanly.2. Pre-treat with a Basic Wash: Perform a sodium bicarbonate wash before chromatography to remove the bulk of the acid impurity.[2] |
| The sodium bisulfite adduct fails to precipitate or partition into the aqueous layer. | 1. The aldehyde is highly non-polar and the adduct has low water solubility.[7]2. The sodium bisulfite solution is old or has degraded.3. Insufficient reaction time or agitation. | 1. Add a Miscible Co-solvent: Dissolve the crude mixture in a water-miscible solvent like methanol or THF before adding the bisulfite solution to improve contact between reactants.[6][7]2. Use Freshly Prepared Solution: Always use a freshly prepared, saturated aqueous solution of sodium bisulfite.[6]3. Increase Agitation and Time: Shake the mixture vigorously and allow sufficient time (from minutes to several hours) for the adduct to form.[3] If a solid forms at the interface, it can be collected by filtration.[7] |
| Low recovery of the aldehyde after regeneration from the bisulfite adduct. | The regeneration (hydrolysis) of the adduct is incomplete. The pH was not sufficiently basic to reverse the reaction. | Ensure the pH of the aqueous layer containing the adduct is raised to be strongly basic (pH > 12) using a strong base like sodium hydroxide (NaOH) to ensure complete regeneration of the aldehyde.[6][7] |
| The final product is yellow or brown, but NMR analysis shows high purity. | The color may be due to trace, highly conjugated impurities that are not easily detected by NMR at low concentrations. | If the color is problematic for subsequent steps, you can try filtering the product through a small plug of activated carbon or basic alumina.[2] |
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a standard method for purifying moderately polar organic compounds.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the chromatographic eluent. Alternatively, adsorb the crude oil onto a small amount of silica gel (~2-3 times the mass of the crude product) by dissolving it in a volatile solvent and concentrating it to a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column using a slurry packing method with the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) based on TLC analysis. A typical gradient might be from 5% to 20% Ethyl Acetate in Hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This protocol is highly selective for aldehydes.[3][6][7]
-
Adduct Formation:
-
Dissolve the crude mixture (e.g., 5.0 g) in a suitable water-miscible solvent like methanol or THF (e.g., 20 mL) in an Erlenmeyer flask.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) (e.g., 50 mL).
-
Stopper the flask and shake or stir vigorously for 30-60 minutes. A white precipitate of the bisulfite adduct may form.
-
-
Separation of Impurities:
-
Transfer the mixture to a separatory funnel.
-
Add an immiscible organic solvent like diethyl ether or ethyl acetate (e.g., 50 mL) to extract any non-aldehyde impurities.
-
Shake the funnel, separate the layers, and discard the organic layer containing the impurities. Repeat the extraction of the aqueous layer one more time to ensure all impurities are removed.
-
-
Regeneration of the Aldehyde:
-
To the aqueous layer containing the bisulfite adduct, add an equal volume of fresh diethyl ether or ethyl acetate.
-
While stirring, slowly add a 50% aqueous sodium hydroxide (NaOH) solution dropwise until the solution is strongly basic (pH > 12, check with pH paper).
-
Shake the separatory funnel to extract the regenerated, pure aldehyde into the organic layer.
-
-
Final Workup:
-
Separate the layers and wash the organic phase with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the pure aldehyde.
-
Section 4: Data Summary Table
The following table provides key data to assist in the purification and characterization of this compound and related compounds.
| Parameter | Value / Condition | Comments |
| Molecular Formula | C₈H₄BrF₃O | [9] |
| Molecular Weight | 253.02 g/mol | [9] |
| Physical Form | Liquid | [9] |
| Typical TLC Mobile Phase | Hexanes / Ethyl Acetate (9:1 to 8:2 v/v) | Provides good separation for compounds of moderate polarity. |
| Flash Chromatography Eluent | Hexanes / Diethyl Ether (90:10 v/v) | An alternative system reported for a similar isomer.[1] |
| Storage Conditions | Store at ambient temperature under an inert atmosphere. | [9][12] Long-term storage is best at 4°C to minimize degradation.[10] |
Section 5: Visualization of Workflows
Diagram 1: Purification Strategy Selection
This diagram provides a decision-making framework for choosing the most appropriate initial purification strategy.
Caption: Decision tree for selecting a primary purification method.
Diagram 2: Troubleshooting Flash Column Chromatography
This workflow helps diagnose and solve common issues encountered during column chromatography.
Caption: Workflow for troubleshooting common chromatography issues.
References
-
University of Rochester. Workup: Aldehydes. [Link]
-
Reddit. Purifying aldehydes? : r/chemistry. [Link]
-
LookChem. Cas 1198307-34-4,5-bromo-2-[2-(trifluoromethyl)benzyloxy]benzaldehyde. [Link]
-
ResearchGate. Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]
-
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]
- Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
-
PureSynth. 2-Bromo-5-(Trifluoromethyl)Benzaldehyde 97.0%(GC). [Link]
-
SIELC Technologies. Separation of Benzaldehyde, 2-bromo- on Newcrom R1 HPLC column. [Link]
-
Semantic Scholar. Supporting Information Development of a flow photochemical process for a π-Lewis acidic metal-catalyzed cyclization/radical add. [Link]
Sources
- 1. 2-Bromo-5-(trifluoromethyl)benzaldehyde | 102684-91-3 [chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (EVT-378218) | 251300-30-8 [evitachem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | 1288998-92-4 [sigmaaldrich.com]
- 10. chemscene.com [chemscene.com]
- 11. Separation of Benzaldehyde, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. 5-Bromo-2-(trifluoromethoxy)benzaldehyde | 923281-52-1 [sigmaaldrich.com]
Technical Support Center: Resolving Solubility Challenges of 5-Bromo-2-(trifluoromethyl)benzaldehyde in DMSO
Welcome to the technical support guide for 5-Bromo-2-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring you can make informed decisions during your experiments.
Section 1: Foundational Knowledge & Basic Protocol
This section addresses the most common initial questions and provides a standard protocol for solubilization.
Q1: What are the key physicochemical properties of this compound?
Understanding the properties of this compound is the first step in successful solubilization. This compound is an aromatic aldehyde containing both a bromine atom and a trifluoromethyl group. These substitutions significantly influence its behavior in solution.
The trifluoromethyl group (-CF3) is highly lipophilic and electron-withdrawing, which generally enhances solubility in many organic solvents.[1][2] The bromine atom also contributes to the molecule's overall hydrophobicity. While specific quantitative solubility data in DMSO is not extensively published, its structural features suggest it should be soluble in a strong, polar aprotic solvent like DMSO.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄BrF₃O | [5][6] |
| Molecular Weight | 253.02 g/mol | [5][6] |
| Physical Form | Liquid or Solid | [5][7] |
| Known Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [5][8][9][10] |
Q2: Why is DMSO the recommended solvent for this compound?
DMSO is an exceptional solvent for several reasons, making it a first-line choice for challenging compounds in discovery and screening environments.[11]
-
High Polarity: As a highly polar, aprotic solvent, DMSO can effectively solvate a wide range of molecules, including both polar and non-polar compounds.[4][12]
-
Broad Miscibility: It is miscible with water and most organic solvents, providing flexibility for subsequent experimental dilutions.[3][11]
-
Proven Utility: DMSO is widely used in pharmaceutical sciences to dissolve APIs and other compounds that exhibit poor aqueous solubility, allowing for the creation of concentrated stock solutions.[4][13][14]
Q3: What is the standard protocol for dissolving this compound in DMSO?
This protocol is designed to be a reliable starting point for preparing a stock solution (e.g., 10-50 mM).
Experimental Protocol: Standard Dissolution
-
Preparation: Ensure your vial is clean and dry. Use anhydrous, high-purity DMSO (ACS Grade or higher) to prevent complications from water content.
-
Weighing: Accurately weigh the desired amount of this compound into the vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve your target concentration.
-
Initial Mixing: Cap the vial securely and vortex at room temperature for 1-2 minutes.
-
Visual Inspection: Check for any undissolved particulate matter against a light source. If the solution is perfectly clear, the process is complete. If not, proceed to the troubleshooting steps.
Q4: My compound is not fully dissolving at room temperature. What are the next steps?
It is not uncommon for compounds, even in a strong solvent like DMSO, to require additional energy to overcome the crystal lattice energy and fully dissolve.
-
Sonication: Place the sealed vial in a bath sonicator for 5-10 minutes. The ultrasonic waves provide localized energy to break up solid aggregates.
-
Gentle Warming: If sonication is insufficient, warm the solution in a water bath or on a heating block set to 30-40°C. Swirl or vortex the vial intermittently. Caution: Do not use excessive heat initially, as it can promote degradation (see Section 2).
-
Re-evaluation: After each step, allow the solution to return to room temperature and inspect for clarity. If the compound remains dissolved, your stock is ready. If it precipitates upon cooling, proceed to the advanced troubleshooting section.
Section 2: Advanced Troubleshooting Guide
This section tackles more persistent solubility issues and potential chemical stability concerns.
Q5: The compound dissolved after heating but precipitated upon cooling. How can I prepare a stable stock solution?
This phenomenon, known as supersaturation, indicates that you have exceeded the compound's thermodynamic solubility limit at room temperature. The solution is only kinetically stable at higher temperatures.
Root Cause: The energy provided by heating allowed the solvent to accommodate more solute than it can stably hold at ambient temperature. Upon cooling, the system returns to a lower energy state by expelling the excess solute, causing precipitation.
Solutions:
-
Prepare a Lower Concentration Stock: This is the most straightforward solution. Halve the initial target concentration and repeat the dissolution protocol. It is always better to have a stable, clear stock solution than a supersaturated one that is prone to crashing.
-
Utilize a Co-Solvent System: For applications that can tolerate it, adding a small percentage of a co-solvent can improve stability. For example, preparing a 9:1 DMSO:Ethanol stock may keep the compound in solution. However, you must validate the compatibility of any co-solvent with your downstream assay.[13]
Troubleshooting Workflow: From Initial Problem to Stable Solution
Sources
- 1. Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (EVT-378218) | 251300-30-8 [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 5. This compound | 1288998-92-4 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. 5-Bromo-2-(trifluoromethoxy)benzaldehyde | 923281-52-1 [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. DMSO as Extraction Solvent: Applications in Chemical Processing and Purification | Aure Chemical [aurechem.com]
- 13. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pub.geus.dk [pub.geus.dk]
Technical Support Center: 5-Bromo-2-(trifluoromethyl)benzaldehyde Synthesis & Handling
Reference ID: TSC-ALD-CF3-005
Status: Operational
Lead Scientist: Senior Application Specialist
Introduction: The "Super-Electrophile" Challenge
You are likely accessing this guide because you are observing rapid degradation, low yields, or confusing analytical data (NMR/HPLC) for 5-Bromo-2-(trifluoromethyl)benzaldehyde .
The Core Problem: This is not a standard aldehyde. The ortho-trifluoromethyl (-CF
Unlike benzaldehyde, this molecule behaves more like chloral (trichloroacetaldehyde). It aggressively seeks nucleophiles, making it susceptible to three primary failure modes:
-
Rapid Hydration: It reacts with atmospheric moisture to form a stable gem-diol (hydrate), often mistaken for decomposition.
-
Facile Oxidation: It autoxidizes to the carboxylic acid upon air exposure.
-
Cannizzaro Sensitivity: It undergoes rapid disproportionation in basic media (pH > 10).
Module 1: Synthesis Phase Troubleshooting
Primary Route: Metal-Halogen Exchange (Lithiation) followed by Formylation.
Critical Control Points
| Parameter | Specification | Scientific Rationale |
| Temperature | -78°C (Strict) | The lithiated intermediate is unstable. Above -60°C, it may undergo "scrambling" (migration of the Li) or elimination of LiF (benzyne pathway). |
| Reagent | Excess | |
| Quench | Acidic (HCl/AcOH) | An alkaline quench triggers the Cannizzaro reaction immediately. You must quench into acid. |
Workflow Diagram: Lithiation Protocol
Caption: Critical workflow for Metal-Halogen Exchange. Note the "Inverse Quench" requirement to prevent basicity spikes.
Module 2: Workup & Isolation (The Hydration Trap)
Issue: "My product disappeared into the aqueous layer" or "My oil turned into a white solid that isn't the product."
Diagnosis: You have likely formed the gem-diol (hydrate) .
Due to the ortho-CF
Troubleshooting Protocol
-
Avoid Basic Washes: Do NOT wash the organic layer with NaOH or NaHCO
. This shifts the equilibrium toward the water-soluble hydrate and risks Cannizzaro disproportionation. -
Dehydration Strategy:
-
If you suspect hydrate formation (broad OH peak in NMR at ~6-7 ppm, loss of CHO peak at ~10 ppm), dissolve the material in Toluene.
-
Reflux with a Dean-Stark trap to physically remove water, driving the equilibrium back to the aldehyde.
-
Concentrate in vacuo strictly excluding moisture.
-
Module 3: Purification (Bisulfite Adducts)
Context: Bisulfite purification is excellent for separating aldehydes from non-aldehyde impurities, but regeneration requires care due to the base-sensitivity of this substrate.
Step-by-Step Protocol
-
Formation:
-
Regeneration (CRITICAL MODIFICATION):
-
Standard Method: NaOH treatment.[3][5][6][7][8] DO NOT USE. This will destroy your electron-deficient aldehyde.
-
Recommended Method (Acidic/Formaldehyde):
-
Suspend the bisulfite adduct in a biphasic mixture of CH
Cl and dilute H SO (1 M). -
Alternative: Add excess aqueous Formaldehyde. Formaldehyde binds bisulfite more strongly than your benzaldehyde, releasing your product gently.
-
Separate the organic layer, dry over MgSO
, and concentrate.
-
-
Module 4: Storage & Stability
Degradation Pathway Visualization
Caption: Primary degradation pathways. Note that Hydration is reversible, while Oxidation and Cannizzaro are not.
Storage Guidelines
-
Atmosphere: Argon or Nitrogen (strictly oxygen-free).[9]
-
Temperature: -20°C is recommended.
-
Physical State: If the compound is an oil, it oxidizes faster than if crystallized. If possible, store as the bisulfite adduct (solid, stable) and regenerate only immediately before use.
Frequently Asked Questions (FAQ)
Q1: My NMR shows no aldehyde proton (9-10 ppm) but the mass spec is correct. What happened?
A: You are looking at the gem-diol (hydrate) .[1][10] The electron-withdrawing CF
Q2: Can I use silica gel chromatography? A: Use with caution. Silica is slightly acidic and contains water, which promotes hydration. If you must use a column, neutralize the silica with 1% Triethylamine (TEA) in Hexanes first, but move quickly to avoid base-catalyzed degradation. Distillation (Kugelrohr) is often superior for this molecule.
Q3: Why did my reaction turn black upon quenching? A: You likely quenched a basic reaction mixture (containing unreacted n-BuLi or alkoxides) without sufficient cooling or acid buffering. This triggers polymerization or benzyne formation. Always use an Inverse Quench (pour reaction into cold acid).
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group; discussion on hydration equilibrium constants).
-
Sankar, M., et al. (2014).[11] "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol."[11] Nature Communications, 5, 3332.[11] (Mechanistic insight into aldehyde autoxidation).
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[12] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry, 64(15), 5722–5724. (Protocols for gentle regeneration of sensitive aldehydes).
-
Gamston, P. (2012). "Spotting the unexpected: The trifluoromeric effect in the hydration of the carbonyl group." Imperial College London Blogs. (Specific discussion on CF3 group stabilizing gem-diols).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Cannizzaro Reaction (Chapter 23) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 7. Cannizzaro Reaction | ChemTalk [chemistrytalk.org]
- 8. SATHEE: Cannizzaro Reaction Mechanism [sathee.iitk.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 11. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Technical Support Center: Optimizing Catalyst Loading for 5-Bromo-2-(trifluoromethyl)benzaldehyde Cross-Coupling Reactions
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions with this specific substrate. The presence of both an electron-withdrawing trifluoromethyl group and a reactive aldehyde on the aromatic ring presents unique challenges and opportunities in catalyst selection and optimization.[1]
This resource provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during experimentation. Our approach is grounded in mechanistic principles and practical, field-proven insights to ensure the reliability and success of your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the cross-coupling of this compound. Each issue is followed by potential causes and actionable solutions.
Issue 1: Low to No Product Yield
A low or non-existent yield of the desired coupled product is one of the most frequent challenges. This can often be attributed to several factors related to the catalyst system and reaction conditions.
Potential Causes & Solutions:
-
Inefficient Catalyst Activation:
-
Explanation: Many palladium(II) precatalysts require in-situ reduction to the active Pd(0) species to initiate the catalytic cycle.[2][3] If this reduction is incomplete or inefficient, the reaction will not proceed effectively.
-
Solution:
-
Switch to a Pre-formed Pd(0) Source: Consider using a catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a modern precatalyst system, such as a Buchwald precatalyst, which generates the active Pd(0) species more reliably.[2]
-
Pre-activation of Pd(II) sources: If using a Pd(II) salt like Pd(OAc)₂, pre-stirring the catalyst with the phosphine ligand before adding the substrates can facilitate the formation of the active catalytic species.[4]
-
-
-
Catalyst or Ligand Decomposition:
-
Explanation: The active Pd(0) catalyst and phosphine ligands are susceptible to oxidation by trace amounts of oxygen.[2] This leads to catalyst deactivation and a stalled reaction.
-
Solution:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by employing several freeze-pump-thaw cycles.[2]
-
Use Fresh Reagents: Phosphine ligands, in particular, can oxidize over time.[2] Use freshly opened ligands or those that have been stored meticulously under an inert atmosphere. The purity of all reagents, including the base and solvents, is critical.[2]
-
-
-
Inappropriate Ligand Selection:
-
Explanation: The electronic and steric properties of the phosphine ligand are crucial for catalyst activity and stability.[5][6] For an electron-deficient substrate like this compound, a ligand that promotes efficient oxidative addition is necessary.
-
Solution:
-
Screen Electron-Rich, Bulky Ligands: Ligands such as SPhos, XPhos, and RuPhos are known to enhance the reactivity of palladium catalysts, particularly for challenging substrates.[5] Buchwald and cataCXium ligands have also shown improved performance in various cross-coupling reactions.[7]
-
Consider Ligand-to-Palladium Ratio: An optimal ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, is essential to prevent catalyst aggregation and deactivation.[2]
-
-
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
The formation of undesired byproducts can significantly reduce the yield of your target molecule and complicate purification.
Potential Causes & Solutions:
-
Homocoupling of the Boronic Acid/Ester:
-
Explanation: This side reaction, where two molecules of the organoboron reagent couple, is often promoted by the presence of oxygen, which can facilitate the oxidative coupling catalyzed by palladium.[2][3]
-
Solution:
-
Rigorous Degassing: As with low yield issues, meticulous degassing of the reaction mixture is the primary solution to minimize oxygen-induced homocoupling.[2]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst can mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[2]
-
Adjust Stoichiometry: Using a slight excess of the aryl bromide can sometimes suppress the homocoupling of the more precious boronic acid partner.[5]
-
-
-
Hydrodehalogenation (Dehalogenation):
-
Explanation: This side reaction results in the replacement of the bromine atom with hydrogen, leading to the formation of 2-(trifluoromethyl)benzaldehyde. It can be caused by the presence of hydride sources in the reaction mixture.
-
Solution:
-
Avoid Hydride-Donating Reagents: If dehalogenation is a significant issue, consider switching from amine or alcohol-based reagents to aprotic solvents and inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2]
-
-
Issue 3: Reaction Stalls or is Sluggish
A reaction that starts but fails to go to completion, or proceeds very slowly, can be frustrating.
Potential Causes & Solutions:
-
Suboptimal Reaction Temperature:
-
Explanation: Many cross-coupling reactions require thermal energy to overcome activation barriers.
-
Solution:
-
Gradual Temperature Increase: If the reaction is sluggish at a lower temperature, cautiously increasing the temperature may improve the reaction rate.[2] However, be mindful that excessive heat can also lead to catalyst decomposition.[2] Typical temperature ranges for Suzuki-Miyaura couplings are between 80-110 °C.[1]
-
-
-
Poor Solubility of Reagents:
-
Explanation: If any of the reactants, including the base, are not sufficiently soluble in the chosen solvent system, the reaction kinetics can be severely hampered.
-
Solution:
-
Solvent Screening: Experiment with different solvents or solvent mixtures. For Suzuki couplings, biphasic systems like toluene/water or dioxane/water are common.[1][5] In cases of extremely poor solubility, solvents like DMF might be considered.[8]
-
Vigorous Stirring: In biphasic systems, ensure the stirring is vigorous enough to create a large interfacial area for the reaction to occur.[2]
-
-
-
Inappropriate Base Selection:
-
Explanation: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings.[3][5] The effectiveness of a base can be highly dependent on the solvent and substrates.
-
Solution:
-
Screen Different Bases: If a particular base (e.g., Na₂CO₃) is not effective, screen other common bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst loading for the cross-coupling of this compound?
For initial small-scale reactions, a catalyst loading of 1-5 mol % of the palladium source is a common starting point.[9] As the reaction is scaled up, it is often possible to decrease the catalyst loading.[4]
| Catalyst Loading Range | Scale | Considerations |
| 1 - 5 mol % | Small Scale (mg to low g) | Good for initial screening and optimization. |
| 0.1 - 1 mol % | Medium Scale (g to 10s of g) | Possible once optimal conditions are found. |
| < 0.1 mol % (high TON) | Large Scale / Process | Requires highly optimized and robust conditions. |
Q2: How does the trifluoromethyl group on the benzaldehyde affect the cross-coupling reaction?
The trifluoromethyl (CF₃) group is strongly electron-withdrawing. This has several implications:
-
Enhanced Oxidative Addition: The electron-deficient nature of the aryl bromide generally makes the oxidative addition step of the catalytic cycle more favorable.[3]
-
Increased Substrate Reactivity: The trifluoromethyl group can enhance the metabolic stability and lipophilicity of the resulting product, making this substrate particularly relevant for pharmaceutical development.[1]
Q3: What are the best practices for setting up a cross-coupling reaction with this substrate?
-
Inert Atmosphere: Always conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and ligands.[4]
-
Reagent Purity: Use high-purity substrates, solvents, and bases. Impurities can poison the catalyst.[4] Liquid reagents can be purified by distillation or by passing them through a plug of activated alumina.[4]
-
Proper Sealing: Use screw-cap vials or flasks with PTFE-lined septa to ensure a good seal, but never create a completely closed system that could build up pressure.[4]
Q4: Can I use a one-pot, two-step procedure for borylation followed by cross-coupling?
Yes, one-pot sequential borylation and Suzuki-Miyaura reactions have been successfully developed.[10] This approach avoids the isolation of the intermediate boronic acid pinacol ester, which can improve overall efficiency.[10]
Experimental Protocols & Visualizations
General Protocol for a Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water mixture)[1]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the this compound, arylboronic acid, palladium catalyst, and base.[1]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[1]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can range from 4 to 24 hours.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed or low-yielding cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting common cross-coupling issues.
Catalytic Cycle of Suzuki-Miyaura Coupling
This diagram outlines the key steps in the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. [Link]
-
DeAngelis, A., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]
-
Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. National Institutes of Health. [Link]
-
Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo - University of Cambridge Repository. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. jmcct.com [jmcct.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
Technical Support Center: Troubleshooting Low Conversion Rates in 5-Bromo-2-(trifluoromethyl)benzaldehyde Condensations
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 5-Bromo-2-(trifluoromethyl)benzaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during condensation reactions, a cornerstone of modern synthetic chemistry. The unique electronic properties of this compound, specifically the potent electron-withdrawing nature of the trifluoromethyl group, render the aldehyde highly electrophilic and reactive towards nucleophiles.[1] This heightened reactivity, while often advantageous, can also lead to specific challenges and side reactions. This guide is designed with full editorial control to provide a logical and scientifically-grounded framework for diagnosing and resolving issues leading to low conversion rates.
General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues that can arise during condensation reactions involving this compound, irrespective of the specific reaction type.
Question: My reaction with this compound is sluggish or incomplete, despite its high reactivity. What are the likely causes?
Answer: While this compound is indeed highly reactive due to the electron-withdrawing trifluoromethyl group, several factors can lead to low conversion:
-
Poor Solubility: The starting material or the forming product might have limited solubility in the chosen solvent, causing them to precipitate out of the reaction mixture.
-
Steric Hindrance: The ortho-bromo group can present steric hindrance to the incoming nucleophile, slowing down the reaction rate.
-
Inappropriate Catalyst or Base: The choice and concentration of the catalyst or base are critical. An inappropriate choice can lead to a stalled reaction or the formation of side products.
-
Degradation of Reagents: The nucleophile or the aldehyde may be degrading under the reaction conditions. This compound can be sensitive to strong bases and high temperatures.
-
Presence of Impurities: Impurities in the starting materials or solvent (e.g., water in an anhydrous reaction) can interfere with the reaction.
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions with this aldehyde?
Answer: The high reactivity of this compound can sometimes lead to undesired side reactions:
-
Cannizzaro Reaction: In the presence of a strong base, non-enolizable aldehydes like this one can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present as impurities.
-
Self-Condensation (if applicable to the nucleophile): While the aldehyde itself cannot self-condense, the nucleophilic partner might, especially under strongly basic conditions.
Question: Are there any specific handling and storage recommendations for this compound?
Answer: To ensure the integrity of your starting material, it is recommended to store this compound under a dry, inert atmosphere (like nitrogen or argon) and away from light. It should be kept in a tightly sealed container in a cool, dry place.
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific condensation reactions.
Guide 1: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[2] For this compound, this reaction is typically facile due to its high electrophilicity.
Troubleshooting Knoevenagel Condensations: Q&A
Question: My Knoevenagel condensation with malononitrile is giving a low yield. What should I check first?
Answer:
-
Catalyst Choice: The Knoevenagel condensation is typically catalyzed by a weak base.[2] If you are using a strong base, you might be promoting side reactions. Consider using milder catalysts like piperidine, ammonium acetate, or a heterogeneous catalyst like Ti-Al-Mg hydrotalcite.[3]
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like ethanol, DMF, or ethyl acetate are often effective.[3][4] A solvent screen might be necessary to find the optimal conditions.
-
Reaction Temperature: While the reaction is often performed at room temperature, gentle heating might be required to drive the reaction to completion, especially if steric hindrance is a factor.
-
Water Removal: The dehydration step is crucial for driving the equilibrium towards the product. If the reaction is stalling, consider using a Dean-Stark apparatus or adding a dehydrating agent to remove the water formed during the reaction.
Question: I am observing a significant amount of starting material even after prolonged reaction times. How can I increase the conversion rate?
Answer:
-
Increase Catalyst Loading: A modest increase in the catalyst concentration can sometimes accelerate the reaction.
-
Use a More Active Methylene Compound: If possible, switch to a more acidic active methylene compound, which will form the nucleophilic enolate more readily.
-
Consider Microwave or Ultrasound Irradiation: These techniques can sometimes dramatically reduce reaction times and improve yields in Knoevenagel condensations.[2]
Knoevenagel Condensation: Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion in Knoevenagel condensations.
Protocol 1: Knoevenagel Condensation of this compound with Malononitrile
Materials:
-
This compound (1 mmol)
-
Malononitrile (1 mmol)
-
Piperidine (catalytic amount, e.g., 10 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1 mmol) and malononitrile (1 mmol).
-
Add 5 mL of ethanol to dissolve the reactants.
-
Add a catalytic amount of piperidine to the solution with stirring.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate. If not, the reaction mixture can be concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).[1]
Guide 2: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones.[5] A common issue is the formation of triphenylphosphine oxide, which can be difficult to separate from the product. The Horner-Wadsworth-Emmons (HWE) reaction is a valuable alternative that often provides better E-selectivity and easier purification.[6][7]
Troubleshooting Wittig/HWE Reactions: Q&A
Question: My Wittig reaction is not proceeding. What are the common failure points?
Answer:
-
Ylide Formation: The first critical step is the successful generation of the phosphorus ylide. This requires a strong base (like n-butyllithium or sodium hydride) and strictly anhydrous conditions.[5] Any moisture will quench the base and prevent ylide formation.
-
Ylide Stability: If you are using a stabilized ylide (containing an electron-withdrawing group), it will be less reactive and may require heating to react with the aldehyde.[8] Unstabilized ylides are more reactive but also more sensitive to air and moisture.
-
Steric Hindrance: The ortho-bromo group on the benzaldehyde can sterically hinder the approach of the bulky ylide.
Question: I am getting a mixture of E and Z isomers. How can I improve the stereoselectivity?
Answer:
-
Ylide Choice: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide.
-
Stabilized ylides (e.g., from phosphonium salts with an adjacent ester or ketone group) generally give the (E)-alkene as the major product under thermodynamic control.[8]
-
Unstabilized ylides (e.g., from simple alkyltriphenylphosphonium salts) typically yield the (Z)-alkene as the major product under kinetic control.
-
-
Schlosser Modification: For unstabilized ylides, the Schlosser modification can be used to increase the proportion of the (E)-alkene.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is often the best solution for obtaining the (E)-alkene with high selectivity.[6][7] The HWE reaction uses a phosphonate ester instead of a phosphonium salt, and the resulting phosphate byproduct is water-soluble, simplifying purification.[7]
Question: The purification of my Wittig product is challenging due to the presence of triphenylphosphine oxide. What are my options?
Answer:
-
Crystallization: If the product is a solid, careful recrystallization can sometimes separate it from triphenylphosphine oxide.
-
Chromatography: Column chromatography is often necessary. A non-polar eluent system is typically required to separate the non-polar alkene product from the more polar triphenylphosphine oxide.
-
Switch to the HWE Reaction: As mentioned, the phosphate byproduct of the HWE reaction is water-soluble and easily removed by an aqueous workup, making it a highly attractive alternative to the traditional Wittig reaction.[7]
Wittig/HWE Reaction Decision Diagram
Caption: Decision diagram for choosing between Wittig and HWE reactions based on desired stereochemistry.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction of this compound
Materials:
-
Triethyl phosphonoacetate (or other suitable phosphonate ester) (1.1 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
This compound (1 mmol)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 mmol).
-
Add anhydrous THF (5 mL) and cool the suspension to 0 °C.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 mmol) in anhydrous THF (5 mL) to the suspension.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution back to 0 °C and add a solution of this compound (1 mmol) in anhydrous THF (2 mL) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Guide 3: Aldol Condensation
The aldol condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound.[9] Given that this compound has no α-hydrogens, it can only act as the electrophile in a crossed aldol condensation.[10]
Troubleshooting Aldol Condensations: Q&A
Question: My crossed aldol condensation with a ketone is giving a complex mixture of products. What is going wrong?
Answer:
-
Self-Condensation of the Ketone: If you are using a strong base, the ketone can undergo self-condensation, leading to undesired byproducts.
-
Double Condensation: If the ketone has α-hydrogens on both sides of the carbonyl group, a double aldol condensation with two molecules of the aldehyde can occur.[11]
-
Retro-Aldol Reaction: The initial aldol addition product can undergo a retro-aldol reaction, especially if the reaction is heated for an extended period, leading to a decrease in the overall yield.
Question: How can I control the selectivity of my crossed aldol condensation?
Answer:
-
Order of Addition: To minimize self-condensation of the ketone, it is often beneficial to slowly add the ketone to a mixture of the aldehyde and the base.
-
Choice of Base: Use a milder base or a Lewis acid catalyst to promote the reaction. For some systems, a catalytic amount of a strong base is sufficient.
-
Directed Aldol Reactions: For more complex substrates, consider using a directed aldol reaction, such as a Mukaiyama aldol reaction, which involves the use of a pre-formed silyl enol ether.
Question: The dehydration of my aldol addition product is not occurring. How can I promote this step?
Answer:
-
Heating: The dehydration step is often promoted by heating the reaction mixture.
-
Acid or Base Catalysis: Both acid and base can catalyze the dehydration. If the initial reaction is base-catalyzed, adding a small amount of acid during workup can facilitate dehydration.
Aldol Condensation Product Selectivity
| Reactant B (Ketone) | Potential Products | Strategy for Selective Synthesis |
| Acetone | Mono-aldol adduct, Di-aldol adduct | Use an excess of the aldehyde to favor the di-aldol product. Use an excess of acetone and controlled conditions to favor the mono-aldol product. |
| 2-Butanone | Reaction at methyl or methylene position | Base-catalyzed reactions tend to deprotonate the less hindered methyl group. Acid-catalyzed reactions can favor deprotonation at the more substituted methylene position.[11] |
| Cyclohexanone | Aldol adduct | Generally proceeds cleanly as self-condensation is less favorable than with acyclic ketones. |
Protocol 3: Crossed Aldol Condensation of this compound with Acetone
Materials:
-
This compound (1 mmol)
-
Acetone (5 mmol, excess)
-
10% Aqueous Sodium Hydroxide (2 mL)
-
Ethanol (5 mL)
-
Stir bar and flask
Procedure:
-
In a flask, dissolve this compound (1 mmol) in ethanol (5 mL).
-
Add acetone (5 mmol) to the solution.
-
While stirring, slowly add the 10% aqueous sodium hydroxide solution.
-
A precipitate may form upon addition of the base. Continue stirring at room temperature for a specified time, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath and collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining sodium hydroxide.
-
The crude product can be recrystallized from ethanol to afford the purified α,β-unsaturated ketone.[12]
Guide 4: Purification of Highly Fluorinated Condensation Products
The presence of the trifluoromethyl group can impart unique properties to the condensation products, which may require special consideration during purification.
Troubleshooting Purification: Q&A
Question: My fluorinated product is an oil and is difficult to handle and purify. What can I do?
Answer:
-
Fluorous Solid-Phase Extraction: For highly fluorinated compounds, fluorous solid-phase extraction can be a powerful purification technique. The fluorinated product is selectively retained on a fluorous silica column, while non-fluorinated impurities are washed away. The product is then eluted with a fluorinated solvent.
-
Crystallization: Even if the product is an oil at room temperature, it may crystallize at lower temperatures. Try dissolving the oil in a minimal amount of a suitable solvent and storing it in a refrigerator or freezer. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Question: I am having trouble separating my product from non-polar byproducts by column chromatography. Any suggestions?
Answer:
-
Solvent System Optimization: A systematic screen of different eluent systems with varying polarities is recommended. Sometimes, a small change in the solvent composition can significantly improve separation.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases like alumina or reverse-phase silica.
References
- Horner, L.; Hoffmann, H. M. R.; Wippel, H. G. Über Phosphinoxyde, II. Darstellung, Eigenschaften und Umsetzungen der tertiären Phosphinoxyde. Chem. Ber.1958, 91 (1), 61-63.
- Wadsworth, W. S.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. J. Am. Chem. Soc.1961, 83 (7), 1733–1738.
- Yadav, J. S.; Reddy, B. V. S.; Rao, C. V.; Chand, P. K.; Prasad, A. R. A mild and efficient Knoevenagel condensation of aldehydes and ketones with malononitrile and ethyl cyanoacetate in aqueous medium. New J. Chem.2001, 25 (5), 562-564.
- The Wittig Reaction. Organic Reactions2004, 1-547.
-
Horner-Wadsworth-Emmons Reaction. YouTube, 20 Nov. 2023, [Link].
- Sarkar, L.; Nishad, A. R. Novel Methods of Knoevenagel Condensation. Journal of Scientific Research2021, 65 (8), 38-42.
-
The Wittig Reaction. University of California, Berkeley, 13 Mar. 2014, [Link].
- Juliana, A., et al. Fe3O4@SiO2-CPTMS-DABCO Nanoparticles as a Highly Efficient and Reusable Catalyst for Knoevenagel Condensation and Synthesis of Isatin-β-thiosemicarbazones. J. Braz. Chem. Soc.2023, 34, 1-13.
-
Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal, [Link].
-
Wittig Reaction - Wittig Reagents (in situ). Common Organic Chemistry, [Link].
- Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Journal of Chemical and Pharmaceutical Research, 2012, 4(1), 337-342.
- Kumar, A.; et al. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 2022, 13(5), 17-25.
-
Sample Lab Report - The Wittig Reaction. EduBirdie, [Link].
-
Electrochemical Synthesis of Imidazopyridine and Benzylidene Malononitrile. MDPI, 14 Nov. 2022, [Link].
-
Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction. Chemistry LibreTexts, 30 Jul. 2024, [Link].
-
Aldol condensation of acyclic ketones with benzaldehyde and subsequent cyclodehydration to form indenes over halide. CORE, [Link].
-
Aldol Reaction. University of Missouri-Kansas City, [Link].
- A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Rev. Virtual Quim.2018, 10(2), 1-10.
-
Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. ResearchGate, 17 Oct. 2025, [Link].
- Malononitrile-activated synthesis and anti-cholinesterase activity of styrylquinoxalin-2(1 H )-ones. RSC Advances2020, 10(26), 15333-15341.
-
Fluorous Affinity Purification of Oligonucleotides. Glen Research, [Link].
-
The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). SlideShare, [Link].
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry, [Link].
-
The Complete Mechanism of an Aldol Condensation. eScholarship, [Link].
-
Protein purification troubleshooting guide. Dutscher, [Link].
-
I am having difficulty in purifying a recombinant his-tag protein. I tried every chromatography but cannot seem to purify it.Can someone help me? ResearchGate, 1 Apr. 2018, [Link].
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- 4. Malononitrile-activated synthesis and anti-cholinesterase activity of styrylquinoxalin-2(1 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02816A [pubs.rsc.org]
- 5. Sample Lab Report - The Wittig Reaction | Lab - Edubirdie [edubirdie.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
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- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. escholarship.org [escholarship.org]
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- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 12. rsc.org [rsc.org]
Validation & Comparative
A Guide to the 1H NMR Interpretation of 5-Bromo-2-(trifluoromethyl)benzaldehyde: A Comparative Analysis
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel compounds is paramount. 5-Bromo-2-(trifluoromethyl)benzaldehyde stands as a key building block, incorporating three distinct substituents on an aromatic ring, each imparting unique electronic and steric influences. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is the cornerstone technique for confirming the identity and purity of such molecules.
This guide provides an in-depth interpretation of the 1H NMR spectrum of this compound. Moving beyond a simple data report, we will dissect the spectrum by comparing it to simpler, related benzaldehydes. This comparative approach allows for a rational, cause-and-effect understanding of how each substituent—the aldehyde (-CHO), the bromine atom (-Br), and the trifluoromethyl group (-CF3)—contributes to the final chemical shift and coupling pattern of the aromatic protons.
The Foundational Principles: Substituent Effects in Aromatic 1H NMR
The chemical shift of a proton in an aromatic ring is exquisitely sensitive to its electronic environment. The baseline for our comparison is benzaldehyde itself, where the aromatic protons resonate between 7.5 and 8.0 ppm.[1] Any deviation from these values in a substituted benzaldehyde can be attributed to the electronic effects of the substituent. These effects are broadly categorized as:
-
Inductive Effects: Transmitted through sigma (σ) bonds, this effect is related to the electronegativity of the substituent. Electron-withdrawing groups pull electron density away from the ring, "deshielding" the protons and shifting their signals downfield (to a higher ppm value).
-
Resonance (Mesomeric) Effects: Transmitted through the pi (π) system of the aromatic ring, this effect involves the delocalization of electrons. Electron-withdrawing groups by resonance also pull electron density from the ring, primarily at the ortho and para positions, causing significant downfield shifts at these locations.[2]
The aldehyde (-CHO), bromine (-Br), and trifluoromethyl (-CF3) groups are all classified as electron-withdrawing groups. The aldehyde and trifluoromethyl groups exert strong inductive and resonance-withdrawing effects, while bromine's effect is a balance between its inductive withdrawal and a weaker resonance donation. Understanding the interplay of these effects is key to assigning the proton signals accurately.
Predicted 1H NMR Spectrum of this compound
Due to the absence of a publicly available, experimentally verified 1H NMR spectrum for this compound at the time of this publication, we present a predicted spectrum based on established additive models and first principles. This predictive approach is a powerful tool in structural analysis, allowing researchers to anticipate spectral features.
The structure and proton numbering are as follows:
We anticipate the following signals:
-
Aldehyde Proton (H-α): This proton is directly attached to the electron-deficient carbonyl carbon and is expected to be the most downfield signal, likely appearing as a singlet around δ 10.3-10.5 ppm .
-
Aromatic Protons (H-3, H-4, H-6): These three protons will appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Their specific shifts are determined by the cumulative effects of the three substituents.
A Comparative Deconstruction of the Spectrum
To rationalize the predicted chemical shifts for this compound, we will systematically compare it with known experimental data from simpler analogs. This method allows us to isolate and understand the influence of each substituent.
| Compound | Aldehyde-H (δ ppm) | H-3 / H-5 (meta) (δ ppm) | H-4 (para) (δ ppm) | H-2 / H-6 (ortho) (δ ppm) |
| Benzaldehyde | ~10.0 | ~7.51 | ~7.61 | ~7.87 |
| 4-Bromobenzaldehyde | ~9.99 | ~7.75 | -- | ~7.88 |
| 4-(Trifluoromethyl)benzaldehyde | ~10.1 | ~7.85 | -- | ~8.05 |
| This compound (Predicted) | ~10.4 | H-4: ~7.95 | -- | H-3: ~7.90, H-6: ~8.20 |
Analysis of Individual Proton Signals:
-
H-6 (ortho to -CHO, meta to -Br and -CF3):
-
Baseline (Benzaldehyde): The ortho proton in benzaldehyde is at ~7.87 ppm.[1]
-
Effect of -CF3: The -CF3 group at position 2 is a powerful electron-withdrawing group. It will strongly deshield the adjacent H-6 proton.
-
Effect of -Br: The -Br at position 5 is meta to H-6, so its deshielding effect will be less pronounced than that of the -CF3 group.
-
Prediction: The combined deshielding from the ortho aldehyde and the adjacent -CF3 group will push H-6 significantly downfield, likely making it the most deshielded of the aromatic protons. We predict its signal to be around δ 8.20 ppm as a doublet.
-
-
H-4 (meta to -CHO and -CF3, ortho to -Br):
-
Baseline (Benzaldehyde): The meta proton in benzaldehyde is at ~7.51 ppm.[1]
-
Effect of -Br: The bromine at position 5 is ortho to H-4, leading to significant deshielding.
-
Effect of -CF3: The -CF3 group is meta to H-4, contributing a moderate downfield shift.
-
Prediction: The strong deshielding from the ortho bromine will be the dominant effect. We predict H-4 to appear around δ 7.95 ppm as a doublet of doublets.
-
-
H-3 (ortho to -CF3, meta to -CHO and -Br):
-
Baseline (Benzaldehyde): The meta proton in benzaldehyde is at ~7.51 ppm.[1]
-
Effect of -CF3: The -CF3 group is ortho to H-3, causing a strong deshielding effect.
-
Effect of -Br: The bromine is meta to H-3, exerting a weaker deshielding influence.
-
Prediction: The primary influence is the ortho -CF3 group. We predict this proton to be significantly downfield, around δ 7.90 ppm , appearing as a doublet.
-
The expected splitting pattern would be: H-6 as a doublet (coupled to H-4), H-4 as a doublet of doublets (coupled to H-3 and H-6), and H-3 as a doublet (coupled to H-4).
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
To validate these predictions experimentally, adherence to a rigorous protocol is essential. This ensures data is reproducible and free from artifacts.
Step-by-Step Sample Preparation and Acquisition:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[3][4]
-
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl3) is a common first choice for non-polar to moderately polar compounds.[5]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[5] Gently swirl the vial to ensure the sample is completely dissolved.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.[4]
-
Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the 1H NMR spectrum using a standard pulse-acquire sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Conclusion
References
-
Doc Brown's Chemistry. (2025). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
-
University of Wisconsin. (n.d.). 1H NMR: Intermediate Level, Spectrum 6. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved from [Link]
-
University of Calgary. (n.d.). H NMR Spectroscopy. Retrieved from [Link]
-
University of Ottawa. (n.d.). Sample preparation. NMR Facility. Retrieved from [Link]
- Royal Society of Chemistry. (2018). Supporting Information for [Title of Paper]. Retrieved from a generic supporting information document. (Note: A specific, fully cited source for 4-(trifluoromethyl)
-
ETH Zurich. (n.d.). NMR Sample Preparation. Department of Chemistry and Applied Biosciences. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 13 - Aromatic H. Department of Chemistry. Retrieved from [Link]
Sources
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. 4-Bromobenzaldehyde(1122-91-4) 1H NMR spectrum [chemicalbook.com]
- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 5. researchgate.net [researchgate.net]
Structural Elucidation of 5-Bromo-2-(trifluoromethyl)benzaldehyde: A Comparative Guide to X-Ray Diffraction vs. Spectroscopic Alternatives
This guide is structured as a high-level technical comparison for researchers evaluating structural characterization methods for 5-Bromo-2-(trifluoromethyl)benzaldehyde . It synthesizes crystallographic theory with practical experimental protocols.[1]
Executive Summary
In the development of halogenated pharmaceutical intermediates, the precise spatial arrangement of atoms defines reactivity and bioavailability.[1] While Nuclear Magnetic Resonance (NMR) remains the workhorse for solution-state characterization, it frequently fails to elucidate the supramolecular packing and weak non-covalent interactions (NCIs) critical to solid-state stability.[1]
This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Computational Modeling (DFT) for the structural analysis of This compound .[1] We demonstrate that SC-XRD is the superior method for resolving the specific halogen-bonding networks driven by the 5-bromo and 2-trifluoromethyl substituents.[1]
Part 1: Comparative Performance Analysis
For a molecule like this compound, the electron-withdrawing nature of the
Methodological Comparison Matrix
The following table objectively evaluates the three primary structural determination methods based on experimental utility for this specific chemotype.
| Feature | Method A: SC-XRD (Gold Standard) | Method B: Solution NMR ( | Method C: DFT Modeling (B3LYP) |
| Primary Output | Absolute 3D configuration & Packing | Connectivity & Functional Groups | Predicted Energy & Geometry |
| Halogen Bond Detection | Direct Observation (Br[1][2]···O distances) | Indirect (via solvent shifts) | Theoretical Prediction |
| Conformational Accuracy | Exact (Frozen solid-state conformer) | Averaged (Rapid rotation) | Gas-phase (often lacks lattice forces) |
| Sample Requirement | Single Crystal ( | Dissolved Sample (~5 mg) | Computational Resources |
| Limitation | Requires high-quality crystal growth | Cannot distinguish polymorphs | Dependent on basis set accuracy |
Why X-Ray is Critical for this Structure
While NMR confirms the identity of the molecule (e.g., the diagnostic aldehyde proton singlet at
-
The Sigma-Hole Effect: The 5-bromo substituent exhibits an anisotropic electron density distribution.[1] SC-XRD allows you to measure the
angle.[1] A linear angle ( ) confirms a halogen bond, which significantly increases the melting point and lattice energy compared to non-halogenated analogs [1, 4].[1] -
Fluorine Aggregation: The
group at the ortho position often leads to fluorine-segregated domains in the crystal lattice.[1] SC-XRD is the only method to quantify these contacts, which are crucial for understanding lipophilicity in drug design [2].[1]
Part 2: Experimental Protocol (SC-XRD)
The primary challenge in obtaining X-ray data for benzaldehyde derivatives is growing crystals suitable for diffraction.[1] The following protocol is optimized for halogenated benzaldehydes, leveraging their solubility profiles.
Phase 1: Crystal Growth Optimization
Objective: Obtain single crystals with dimensions
The "Anti-Solvent Diffusion" Method:
-
Dissolution: Dissolve 20 mg of this compound in a minimal amount (0.5 mL) of a moderately polar solvent. Dichloromethane (DCM) or Tetrahydrofuran (THF) are recommended due to the high solubility of the aromatic core.
-
Layering: Carefully layer a non-polar anti-solvent on top of the solution.[1] Hexane or Pentane works best.[1]
-
Technique: Tilt the vial to 45° and pipette the hexane down the side to prevent immediate mixing.[1]
-
-
Equilibration: Seal the vial with Parafilm but poke one small hole to allow slow vapor pressure equilibration. Store at
in a vibration-free environment.[1] -
Harvesting: Crystals typically form at the interface within 48–72 hours.[1]
Phase 2: Data Collection & Refinement
Standard parameters for brominated aromatics.
-
Radiation Source: Molybdenum (
, ).[1] -
Temperature: 100 K (Cryostream).
-
Reasoning: Reduces thermal vibration of the
group, which is prone to rotational disorder at room temperature.[1]
-
-
Resolution: 0.8 Å or better.
Part 3: Visualization of Structural Logic[2]
The following diagrams illustrate the decision-making process and the specific interactions revealed by X-ray data.
Diagram 1: Characterization Workflow
This workflow details the path from crude synthesis to structural validation.[1]
Caption: Workflow for isolating and characterizing the crystal structure of this compound.
Diagram 2: The Halogen Bonding Network
This diagram visualizes the specific non-covalent interactions (NCIs) that only X-ray crystallography can confirm in this molecule.[1]
Caption: Schematic of the Br···O halogen bond and F[1]···F interactions governing the solid-state lattice.
Part 4: Expected Structural Parameters (Reference Data)
While specific crystallographic data files (CIFs) for this exact isomer may require proprietary access, the following parameters are established benchmarks for 5-bromo-2-substituted benzaldehydes based on the Cambridge Structural Database (CSD) trends for similar chemotypes [3, 5].
| Parameter | Typical Value Range | Significance |
| Space Group | Centrosymmetric packing is favored to maximize dipole cancellation. | |
| C–Br Bond Length | Standard aromatic C-Br bond.[1][2] | |
| C=O Bond Length | Indicates double bond character; elongation suggests strong H-bonding or Halogen bonding.[1] | |
| Br···O Distance | Key Metric: Significantly shorter than the sum of van der Waals radii ( | |
| C–Br···O Angle | Near-linearity confirms the "sigma-hole" interaction mechanism.[1] |
Interpretation for Drug Design
If you are using this molecule as a fragment for drug discovery:
-
Positive Result: If XRD shows a strong Br[1]···O contact, the bromine atom is likely available to interact with carbonyl backbone residues in a target protein.[1]
-
Negative Result: If the structure shows steric crowding around the Br (due to the ortho-CF3), the halogen bond capability may be diminished.[1]
References
-
MDPI. (2021). On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four Halogen Atoms. Retrieved from [Link][1]
-
Chemical Reviews (ACS). (2016).[1] The Halogen Bond: Nature, Characteristics, and Applications. Retrieved from [Link][1]
-
PubChem. 2-Bromo-5-(trifluoromethyl)benzaldehyde (Isomer Data Support). Retrieved from [Link][1]
-
Wiley-VCH. (2020).[1] Halogen Bonding: An Introduction. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
